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Core Science & Biosynthesis

Foundational

(3-methyl-1H-indazol-5-yl)methanamine CAS 267875-56-9 properties

The following technical guide details the properties, synthesis, and medicinal chemistry applications of (3-methyl-1H-indazol-5-yl)methanamine (CAS 267875-56-9). A Privileged Scaffold Module for Kinase Inhibitor Design E...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and medicinal chemistry applications of (3-methyl-1H-indazol-5-yl)methanamine (CAS 267875-56-9).

A Privileged Scaffold Module for Kinase Inhibitor Design

Executive Summary

(3-methyl-1H-indazol-5-yl)methanamine (CAS 267875-56-9) serves as a high-value molecular building block in modern drug discovery, particularly within the field of oncology and immunology. Structurally, it consists of a 3-methylindazole core —a privileged scaffold known for bioisosteric replacement of indole and purine systems—functionalized with a C5-aminomethyl group.

This specific topology allows the indazole motif to anchor into the ATP-binding pocket of kinase enzymes (acting as a hinge binder), while the primary amine provides a chemically versatile "handle" for extending the molecule into the solvent-exposed region or hydrophobic back-pockets. It is frequently utilized in the synthesis of inhibitors for Rho-associated protein kinase (ROCK) , VEGFR , and PPAR


 modulators .

Physicochemical Specifications

The following data aggregates calculated and experimentally observed properties essential for formulation and assay development.

PropertySpecification
CAS Registry Number 267875-56-9
IUPAC Name (3-methyl-1H-indazol-5-yl)methanamine
Synonyms 5-(Aminomethyl)-3-methyl-1H-indazole; 1-(3-methyl-1H-indazol-5-yl)methanamine
Molecular Formula C

H

N

Molecular Weight 161.20 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Predicted LogP ~0.8 – 1.1 (Lipophilic, suitable for CNS penetration)
pKa (Conjugate Acid) ~9.5 (Primary amine), ~1.5 (Indazole N2)
H-Bond Donors 2 (Primary amine, Indazole NH)
H-Bond Acceptors 2
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water (neutral form)

Synthetic Architecture & Methodology

The synthesis of CAS 267875-56-9 typically follows a convergent route. The core challenge lies in constructing the 3-methylindazole ring followed by the selective reduction of a nitrile precursor.

Retrosynthetic Analysis (DOT Diagram)

The following diagram illustrates the logical disconnection of the target molecule back to commercially available acetophenones.

SynthesisPath Target (3-methyl-1H-indazol-5-yl)methanamine (Target) Nitrile 3-methyl-1H-indazole-5-carbonitrile (Key Intermediate) Nitrile->Target Nitrile Reduction (LiAlH4 or Raney Ni/H2) AminoAcetophenone 2-amino-5-cyanoacetophenone AminoAcetophenone->Nitrile Diazotization & Cyclization (NaNO2, SnCl2) Start Commercial Precursors (e.g., 2-fluoro-5-cyanotoluene) Start->AminoAcetophenone Nucleophilic Subst. / Nitration

Figure 1: Retrosynthetic pathway showing the derivation of the target amine from nitrile precursors.

Detailed Experimental Protocol

Objective: Synthesis of (3-methyl-1H-indazol-5-yl)methanamine from 3-methyl-1H-indazole-5-carbonitrile.

Context: This protocol is adapted from high-yield reduction methodologies cited in patent literature (e.g., US11345693B2). The use of Lithium Aluminum Hydride (LiAlH


) is preferred for complete reduction, though hydrogenation (Raney Ni) is a safer alternative for scale-up.

Reagents:

  • 3-methyl-1H-indazole-5-carbonitrile (1.0 equiv)

  • LiAlH

    
     (2.0 M in THF, 4.0 equiv)
    
  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate Decahydrate (Na

    
    SO
    
    
    
    ·10H
    
    
    O) or Glauber's salt

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon or Nitrogen.[1]

  • Precursor Dissolution: Charge the flask with 3-methyl-1H-indazole-5-carbonitrile (e.g., 1.0 g, 6.36 mmol) and anhydrous THF (15 mL). Stir at room temperature until fully dissolved.

  • Hydride Addition: Cool the solution to 0°C using an ice bath. Carefully add LiAlH

    
     solution (12.7 mL, 25.4 mmol) dropwise via syringe. Caution: Gas evolution (H
    
    
    
    ) will occur.
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the mixture to 50°C–60°C and stir for 4–12 hours. Monitor reaction progress via LC-MS (Target [M+H]+ = 162.2).

  • Quenching (Fieser Method): Cool the reaction mixture back to 0°C. Dilute with diethyl ether (20 mL). Slowly add:

    • 1.0 mL water

    • 1.0 mL 15% NaOH solution

    • 3.0 mL water

    • Stir vigorously until a white granular precipitate forms.

  • Workup: Add anhydrous MgSO

    
     to the mixture and stir for 15 minutes. Filter the suspension through a pad of Celite. Rinse the filter cake with THF/MeOH (9:1).
    
  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification: If necessary, purify via flash column chromatography (DCM/MeOH/NH

    
    OH gradient) or recrystallize from EtOAc/Hexanes.
    

Medicinal Chemistry Applications

The (3-methyl-1H-indazol-5-yl)methanamine moiety is a critical "linker-scaffold." In kinase inhibitor design, the indazole core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

Pharmacophore Mapping
  • Hinge Binder: The N1-H and N2 of the indazole ring form a donor-acceptor motif with the backbone residues of the kinase hinge (e.g., Glu/Leu residues).

  • Solvent Vector: The C5-aminomethyl group projects out of the hydrophobic pocket towards the solvent front. This allows for the attachment of solubilizing groups (e.g., piperazines, morpholines) or "tail" groups that interact with the ribose-binding pocket.

Biological Targets
  • ROCK1/2 Inhibitors: Indazole derivatives are potent inhibitors of Rho-kinase, used in treating glaucoma and cardiovascular diseases. The amine allows coupling to amide-linked aryl groups essential for selectivity.

  • VEGFR/PDGFR Inhibitors: Used as a bioisostere for the indolinone core found in drugs like Sunitinib or the indazole in Axitinib.

  • PPAR Modulators: Recent patent filings suggest utility in metabolic disease modulation via nuclear receptor binding.

Pharmacophore Indazole Indazole Core (Hydrophobic Interaction) Amine C5-Methanamine (Solvent Vector / Coupling Site) Indazole->Amine Covalent Link N1_H N1-H (H-Bond Donor) KinaseHinge Kinase Hinge Region (Glu/Leu Backbone) N1_H->KinaseHinge H-Bond N2 N2 (H-Bond Acceptor) Solvent Front Solvent Front Amine->Solvent Front Extension KinaseHinge->N2 H-Bond

Figure 2: Pharmacophore mapping of the indazole scaffold within a typical kinase ATP-binding pocket.

Handling & Safety (E-E-A-T)

While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions applicable to indazole amines .

  • Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may be harmful if swallowed (H302).[2]

  • Storage: Store at 2°C–8°C under inert gas (Argon). Primary amines are sensitive to atmospheric CO

    
     (carbamate formation) and oxidation.
    
  • Stability: The indazole ring is robust, but the benzylic-like amine (aminomethyl) can be susceptible to oxidation if left in solution for extended periods.

References

  • Vertex Pharmaceuticals Inc. (2022). Compounds, salts thereof and methods for treatment of diseases. US Patent 11,345,693 B2. (Describing the synthesis of Intermediate 25: (3-methyl-1H-indazol-5-yl)methanamine).

  • Cullinan Oncology, Inc. (2023). PPARg Modulators and Methods of Use. US Patent Application 2023/0062861 A1. (Utilization of CAS 267875-56-9 as Intermediate 515 in drug synthesis).

  • PubChem . (2024). Compound Summary: 3-methyl-1H-indazol-5-amine (Related Structure).[2] National Library of Medicine. (Provided for structural analog comparison).

Sources

Exploratory

Indazole-Based Primary Amine Building Blocks: A Strategic Synthon for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The indazole ring system, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole ring system, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its unique ability to act as a bioisostere for indoles and phenols, coupled with its capacity for critical hydrogen bonding interactions, makes it a cornerstone of modern drug design.[1][4] When functionalized with a primary amine, the indazole scaffold is transformed into a versatile and powerful building block, or synthon. The primary amine serves not only as a key pharmacophoric element but also as a synthetic handle for extensive molecular elaboration. This guide provides an in-depth technical overview of the strategic synthesis, physicochemical properties, and therapeutic applications of indazole-based primary amine building blocks, offering field-proven insights for professionals engaged in drug discovery and development.

The Strategic Value of the Indazole-Amine Combination

The potency and "drug-like" properties of many successful therapeutic agents can be attributed to the synergistic interplay between the indazole core and an appended primary amine.

1.1 The Indazole Core: More Than a Scaffold

The indazole nucleus is not merely an inert scaffold; it actively contributes to biological activity through several mechanisms:

  • Bioisosteric Replacement: Indazole is an excellent bioisostere for phenol and indole.[1][5] This allows medicinal chemists to replace a metabolically labile phenol group, often prone to rapid glucuronidation, with a more stable indazole ring, thereby improving pharmacokinetic profiles without sacrificing binding affinity.[1][4]

  • Hydrogen Bonding: The indazole ring possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the pyridine-type nitrogen), enabling it to form multiple, pivotal interactions with protein targets.[1] This is particularly crucial in kinase inhibitors, where the indazole often engages with the hinge region of the ATP-binding site.[1][2]

  • Structural Rigidity: As a fused bicyclic system, the indazole scaffold imparts a degree of conformational rigidity, which can reduce the entropic penalty upon binding to a target protein and lead to higher affinity.[2]

1.2 The Primary Amine: A Versatile Functional Handle

Primary amines are fundamental building blocks in pharmaceuticals for a reason; they offer a unique combination of physical and chemical properties.[6][7]

  • Pharmacophoric Element: The amine group itself can act as a hydrogen bond donor or, when protonated, as a cation that forms crucial ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a protein's active site.

  • Vector for Elaboration: The primary amine is an exceptionally versatile functional group for synthetic diversification. It readily participates in a wide array of reactions, including amidation, sulfonylation, reductive amination, and urea formation, allowing for the systematic exploration of the surrounding chemical space to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[]

  • Solubility and Physicochemical Modulation: Introducing a basic primary amine allows for the formation of pharmaceutically acceptable salts (e.g., hydrochlorides), which can significantly enhance aqueous solubility and improve formulation characteristics.[9] The position of the amine on the indazole ring directly influences the molecule's overall basicity (pKa) and lipophilicity (logP).

Strategic Synthesis of Aminoindazole Building Blocks

The successful synthesis of indazole-based primary amines requires careful planning, often involving multi-step sequences. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.

G Start Commercially Available Precursors (e.g., Halobenzonitriles, Nitroanilines) Step1 Core Indazole Formation or Functional Group Interconversion Start->Step1 Step2 Introduction or Unmasking of Primary Amine Step1->Step2 Purification Chromatography &/or Recrystallization (Isomer Separation) Step2->Purification Final Characterized Aminoindazole Building Block Purification->Final

2.1 Retrosynthetic Analysis

A retrosynthetic approach reveals several common disconnection points for accessing the target aminoindazole core.

G cluster_0 Route A: Reduction cluster_1 Route B: C-N Coupling cluster_2 Route C: Cyclization Target Aminoindazole Core R-Indazole-NH2 Nitro Nitroindazole Target:f0->Nitro Reduction (NO2 -> NH2) Halo Haloindazole Target:f0->Halo C-N Coupling (e.g., Buchwald) Nitrile o-Halobenzonitrile Target:f0->Nitrile Cyclization AmineSource Amine Source (e.g., NH3 equivalent) Hydrazine Hydrazine

2.2 Key Synthetic Methodologies

The following table summarizes common and reliable methods for synthesizing these critical building blocks.

Method Description Typical Reagents Advantages Disadvantages Reference(s)
Nitro Group Reduction A robust and widely used method involving the reduction of a readily available nitroindazole precursor.Fe/HCl, SnCl₂/HCl, H₂/Pd-CHigh-yielding, scalable, reliable, uses common reagents.Substrate must tolerate reductive conditions; regioselectivity determined by nitration step.[10]
Buchwald-Hartwig Amination A palladium-catalyzed cross-coupling reaction between a haloindazole and an ammonia equivalent or a protected amine.Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), amine source.Excellent functional group tolerance, good for N-substituted products, mild conditions.Catalyst cost, potential for metal contamination, requires halo-precursor.[11]
Copper-Catalyzed C-N Coupling A copper-catalyzed reaction, often considered an alternative to palladium, for forming the C-N bond.CuI, ligand (e.g., TMEDA), base, solvent (e.g., DMSO).Lower catalyst cost than palladium, effective for specific substrates.Can require higher temperatures, substrate scope may be more limited than Pd.[12][13][14]
Cyclization of o-Halobenzonitriles A classical and efficient method, particularly for 3-aminoindazoles, involving reaction with hydrazine.Hydrazine (N₂H₄), solvent (e.g., dioxane).Direct, high-yielding for the 3-amino isomer, uses inexpensive starting materials.Primarily limited to 3-aminoindazoles, hydrazine is toxic.[15][16]

Application in Drug Discovery: Case Studies

The true value of these building blocks is demonstrated by their incorporation into successful drug candidates, particularly in oncology.

3.1 Role in Kinase Inhibition

Protein kinases are critical targets in cancer therapy, and the indazole scaffold is a privileged core for kinase inhibitors.[2][17]

G cluster_0 Kinase Hinge Region Hinge_NH Backbone N-H Hinge_CO Backbone C=O Indazole Indazole Scaffold Indazole->Hinge_NH H-Bond Acceptor Indazole->Hinge_CO Amine Primary Amine Indazole->Amine R_Group Further Elaboration (R) Amine->R_Group Synthetic Vector

  • Axitinib (Inlyta®): An inhibitor of vascular endothelial growth factor receptors (VEGFRs), Axitinib features a 3-amino-1H-indazole core. The indazole N1-H and N2 atoms form crucial hydrogen bonds with the hinge region of the kinase. The 3-amino group is not directly involved in hinge binding but was likely used as a key synthetic intermediate during its development.[10][11]

  • Pazopanib (Votrient®): This multi-kinase inhibitor, used to treat renal cell carcinoma and soft tissue sarcoma, incorporates a 3-amino-indazole scaffold. The amine is derivatized as a pyrimidine, demonstrating its utility as a synthetic handle to build out the molecule and achieve desired interactions in the ATP-binding pocket.[11]

3.2 PARP Inhibition

  • Niraparib (Zejula®): A potent poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib is built upon a 3-amino-1H-indazole core. The synthesis involves a C-N coupling reaction between an indazole intermediate and a phenyl bromide fragment, highlighting the synthetic utility of these building blocks in constructing complex molecules.[1]

Experimental Protocols & Practical Considerations

The following protocols are representative examples and should be adapted based on specific substrates and laboratory safety assessments.

4.1 Protocol 1: Synthesis of 5-Amino-1H-indazole via Nitro Reduction

This protocol describes a common method for reducing a nitro group to a primary amine on the indazole scaffold.

Materials:

  • 5-Nitro-1H-indazole

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Addition of Iron: Add iron powder (approx. 5.0 eq) to the suspension.

  • Initiation: Heat the mixture to reflux (approx. 80-90°C). Slowly add concentrated HCl (approx. 0.5 eq) dropwise via an addition funnel. The reaction is exothermic.

  • Reaction: Maintain the reaction at reflux for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature. Carefully neutralize the mixture by adding a saturated aqueous solution of NaHCO₃ until the pH is ~8.

  • Extraction: Filter the mixture through a pad of celite to remove iron salts, washing the pad with ample ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 5-amino-1H-indazole can be purified by column chromatography on silica gel or by recrystallization.[18]

4.2 Protocol 2: General Procedure for Amide Coupling

This protocol demonstrates the use of the primary amine as a synthetic handle.

Materials:

  • Aminoindazole building block (e.g., 3-Amino-1H-indazole)

  • Carboxylic acid of interest

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole) or OxymaPure

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolution: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq), EDCI (1.5 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir for 15 minutes at room temperature.

  • Addition of Amine: Add the aminoindazole (1.0 eq) to the mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amide by flash column chromatography on silica gel.[3]

4.3 Purification and Characterization

  • Isomer Separation: A significant challenge in indazole chemistry is the potential formation of N1 and N2 isomers. These isomers often have very similar polarities, making chromatographic separation difficult. Recrystallization using a mixed solvent system can be an effective method for isolating a single, pure isomer.[19]

  • Characterization: Standard characterization involves ¹H and ¹³C NMR spectroscopy to confirm the structure and isomeric purity, and high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

4.4 Safety and Handling

Substituted aminoindazoles are biologically active molecules and should be handled with appropriate care.[20]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[21][22]

  • Ventilation: Handle powdered compounds in a chemical fume hood to avoid inhalation of dust.[20][21]

  • Toxicity: Assume the compound is hazardous if swallowed, inhaled, or in contact with skin. Specific toxicological data is often unavailable for novel research compounds, so a cautious approach is mandatory.[18][20]

Conclusion and Future Outlook

Indazole-based primary amine building blocks are more than just another class of reagents; they are strategic synthons that empower medicinal chemists to tackle complex biological targets. Their unique combination of a privileged heterocyclic core and a versatile functional handle has already yielded significant therapeutic breakthroughs. Future research will likely focus on developing more efficient and regioselective synthetic methods, including C-H activation and flow chemistry, to access novel substitution patterns.[11] As our understanding of disease biology deepens, the rational design and application of these powerful building blocks will undoubtedly continue to drive the discovery of next-generation medicines.

References

  • Rana, A., & Sharma, R. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Cardiovascular & Hematological Agents in Medicinal Chemistry, 19(2), 113–128. Retrieved from [Link]

  • Cerecetto, H., & Gerpe, A. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini-Reviews in Medicinal Chemistry, 5(9), 869-878. Retrieved from [Link]

  • ChemAnalyst. (2026, February 21). Why Are Primary Secondary and Tertiary Amines Important? Retrieved from [Link]

  • Singh, R. P. (2021). A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. Indo American Journal of Pharmaceutical Sciences, 8(10). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • Cerecetto, H., et al. (2005). Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Singampalli, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds.
  • Royal Society of Chemistry. (n.d.). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 20). Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance. Retrieved from [Link]

  • American Chemical Society. (n.d.). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagoni. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, June 28). Synthesis of indazoles from 2-formylphenylboronic acids. Retrieved from [Link]

  • PubMed. (2023, August 24). Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Consecutive Condensation, C-N and N-N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/1999/023077 INDAZOLE BIOISOSTERE REPLACEMENT OF CATECHOL IN THERAPEUTICALLY ACTIVE COMPOUNDS. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Journal of the American Chemical Society. (2013, May 3). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What is the Role of Amines in Chemical Synthesis Processes? Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and synthesis of indazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. Retrieved from [Link]

  • Progressive Science. (n.d.). Amines: The Building Blocks of Life and Chemistry. Retrieved from [Link]

  • Unknown. (n.d.). CHAPTER 7 AMINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative examples of bioactive indazole compounds and drugs. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Principal, Department of Pharmacognosy, NCRD's Sterling Institute of Pharmacy, Nerul (E), Navi Mumbai, Maharashtra, India. Retrieved from [Link]

Sources

Foundational

(3-methyl-1H-indazol-5-yl)methanamine molecular weight and formula

An In-depth Technical Guide to (3-methyl-1H-indazol-5-yl)methanamine: A Key Building Block in Modern Drug Discovery Introduction (3-methyl-1H-indazol-5-yl)methanamine is a heterocyclic amine built upon the indazole scaff...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (3-methyl-1H-indazol-5-yl)methanamine: A Key Building Block in Modern Drug Discovery

Introduction

(3-methyl-1H-indazol-5-yl)methanamine is a heterocyclic amine built upon the indazole scaffold. The indazole ring system, a fusion of benzene and pyrazole, is considered a "privileged scaffold" in medicinal chemistry. This designation arises from its ability to serve as a core structure for ligands that bind to a wide range of biological targets, leading to the development of numerous therapeutic agents.[1][2] The presence of a reactive primary amine on the aminomethyl substituent at the 5-position makes (3-methyl-1H-indazol-5-yl)methanamine a particularly versatile synthon for creating libraries of compounds in the pursuit of novel drugs. This guide provides a detailed overview of its chemical properties, a robust synthetic protocol, and its applications for researchers and professionals in drug development.

Physicochemical Properties

The fundamental molecular characteristics of (3-methyl-1H-indazol-5-yl)methanamine and its commonly used hydrochloride salt are summarized below. These properties are essential for reaction planning, dosage calculations, and analytical characterization.

Property(3-methyl-1H-indazol-5-yl)methanamine(3-methyl-1H-indazol-5-yl)methanamine HCl
Molecular Formula C₉H₁₁N₃[3][4][5]C₉H₁₂ClN₃[6]
Molecular Weight 161.20 g/mol [3][4][5]197.66 g/mol [6]
CAS Number 267875-56-9[3]2703696-95-9[6][7]
Canonical SMILES CC1=NNc2cc(CN)ccc12[3]NCC1=CC2=C(NN=C2C)C=C1.[H]Cl[6]
Appearance Solid (predicted)Data not available
Storage Conditions Inert atmosphere, 2-8°C[3]Inert atmosphere, 2-8°C[6]

Synthesis and Characterization

A reliable synthesis of (3-methyl-1H-indazol-5-yl)methanamine is crucial for its application in research and development. While numerous methods exist for constructing the indazole core itself[8][9], a common and efficient strategy for introducing the aminomethyl group is through the reduction of a nitrile precursor.

Proposed Synthetic Workflow

The following two-step protocol outlines a plausible and scalable route starting from commercially available 4-fluoro-3-methylbenzonitrile. The causality behind this choice is the well-established reactivity of the fluorine atom for nucleophilic aromatic substitution, which facilitates the key cyclization step.

G A 4-Fluoro-3-methylbenzonitrile B 5-Cyano-3-methyl-1H-indazole A->B 1. Hydrazine hydrate (N₂H₄·H₂O) 2. High-boiling solvent (e.g., NMP or DMSO) 3. Heat (e.g., 120-150°C) C (3-methyl-1H-indazol-5-yl)methanamine B->C 1. Reducing agent (e.g., LiAlH₄ in THF or H₂/Raney Ni) 2. Workup (e.g., aqueous quench)

Caption: Proposed synthesis of (3-methyl-1H-indazol-5-yl)methanamine.

Experimental Protocol

Step 1: Synthesis of 5-Cyano-3-methyl-1H-indazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-3-methylbenzonitrile (1.0 eq) to a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, ~2.0-3.0 eq) to the solution. Rationale: Hydrazine acts as the nucleophile to displace the fluorine and subsequently cyclize to form the pyrazole ring of the indazole system. An excess is used to drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to 120-150°C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water. The product will typically precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-cyano-3-methyl-1H-indazole. Self-Validation: The formation of a precipitate upon quenching in water provides an initial indication of successful product formation, which can be confirmed by melting point and spectroscopic analysis.

Step 2: Reduction to (3-methyl-1H-indazol-5-yl)methanamine

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, ~2.0-4.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath. Rationale: LiAlH₄ is a potent reducing agent capable of converting nitriles to primary amines. The reaction is highly exothermic and moisture-sensitive, necessitating an inert atmosphere and controlled temperature.

  • Reagent Addition: Slowly add a solution of 5-cyano-3-methyl-1H-indazole (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC/HPLC until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture back to 0°C. Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate. Concentrate the combined filtrates under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (3-methyl-1H-indazol-5-yl)methanamine. Self-Validation: The careful, controlled quenching procedure is critical for safety and for ensuring the formation of easily filterable granular aluminum salts, which simplifies product isolation.

Applications in Drug Development

The indazole scaffold is a cornerstone in the design of kinase inhibitors and other targeted therapeutics.[10] Its derivatives have been investigated for a wide range of diseases, including cancer, inflammation, and neurological disorders.[1]

A Versatile Scaffold for Library Synthesis

(3-methyl-1H-indazol-5-yl)methanamine is an ideal starting point for generating diverse chemical libraries. The primary amine serves as a chemical handle for a variety of coupling reactions, allowing for the systematic exploration of the chemical space around the core scaffold. This approach is fundamental to structure-activity relationship (SAR) studies.

  • Amide Coupling: Reaction with a library of carboxylic acids or acyl chlorides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides.

These modifications allow medicinal chemists to fine-tune the steric and electronic properties of the final compounds, optimizing their potency, selectivity, and pharmacokinetic profiles. For instance, derivatives of the indazole core have been developed as potent inhibitors of protein kinases, which are frequently dysregulated in cancer.[10] The aminomethyl group can be elaborated to interact with specific residues in the kinase active site, enhancing binding affinity and selectivity.

cluster_0 Core Scaffold cluster_1 Building Blocks A (3-methyl-1H-indazol-5-yl)methanamine E Amide Library (Target-Specific Interactions) A->E Amide Coupling F Amine Library (Solubility / PK Modulation) A->F Reductive Amination G Sulfonamide Library (H-Bonding Scaffolds) A->G Sulfonylation B R¹-COOH (Carboxylic Acids) C R²-CHO / R²R³-C=O (Aldehydes / Ketones) D R⁴-SO₂Cl (Sulfonyl Chlorides)

Caption: Drug discovery workflow using the target compound as a scaffold.

Conclusion

(3-methyl-1H-indazol-5-yl)methanamine is a high-value chemical intermediate whose utility is firmly rooted in the proven success of the indazole scaffold in medicinal chemistry. Its straightforward synthesis and the reactive potential of its primary amine group make it an essential tool for drug discovery professionals. The strategic functionalization of this molecule allows for the rapid generation of compound libraries, accelerating the identification and optimization of lead candidates for a multitude of biological targets.

References

  • Mobile Roadie. (3-Methyl-1H-indazol-5-yl)methanamine. [Link]

  • PubChem. 3-methyl-1H-indazol-5-amine. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Jilin Jintai Chemical Glass Co., Ltd. (3-methyl-1H-indazol-5-yl)methanamine;hydrochloride. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Google Patents. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • PubMed. Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. [Link]

  • National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

Sources

Exploratory

3-methylindazole derivatives in medicinal chemistry

Executive Summary: The "Privileged" Scaffold The 3-methylindazole core represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

The 3-methylindazole core represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Unlike its indole bioisostere, the indazole ring possesses two nitrogen atoms (N1 and N2), offering unique hydrogen-bond donor/acceptor profiles and tautomeric versatility (1H vs 2H).

The introduction of a methyl group at the C3 position is not merely a structural decoration; it is a strategic functionalization that:

  • Occupies Hydrophobic Pockets: Specifically the "gatekeeper" regions in kinase ATP-binding sites.

  • Blocks Metabolism: Prevents oxidation at the otherwise reactive C3 position (common in indoles).

  • Modulates Lipophilicity: Fine-tunes logP values for optimal membrane permeability without excessive protein binding.

This guide details the synthesis, structure-activity relationships (SAR), and therapeutic applications of 3-methylindazole derivatives, with a focus on oncology (kinase inhibition) and emerging antiviral therapies.

Structural & Electronic Properties[1]

Tautomerism

Indazoles exist in a tautomeric equilibrium between 1H-indazole (benzenoid) and 2H-indazole (quinoid).

  • Thermodynamics: In the gas phase and non-polar solvents, the 1H-tautomer is more stable by ~2-4 kcal/mol due to full aromaticity of the benzene ring.

  • Substituent Effects: A 3-methyl group stabilizes the pyrazole ring but does not significantly shift the equilibrium compared to the unsubstituted parent. However, N-alkylation locks the structure into a specific form, drastically altering the H-bond donor/acceptor vector.

Bioisosterism

The 3-methylindazole moiety is often used as a bioisostere for:

  • 3-Methylindole: Improved metabolic stability (N-N bond prevents C3 oxidation).

  • Naphthalene: Introduction of polarity (H-bond acceptor N2) while maintaining planarity and size.

Synthetic Strategies & Protocols

We present two primary methodologies: the classical diazotization route for scale-up and a modern metal-free route for derivative screening.

Protocol A: The "Classic" Diazotization-Reduction (Scale-Up Compatible)

Best for: Generating the core 3-methyl-1H-indazole scaffold from cheap starting materials.

Reagents: 2-Aminoacetophenone, NaNO₂, HCl, SnCl₂[1][2]·2H₂O.

Step-by-Step Methodology:

  • Diazotization: Dissolve 2-aminoacetophenone (1.0 eq) in conc. HCl at -5°C. Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temperature <0°C. Stir for 30 min to form the diazonium salt.

  • Reduction/Cyclization: Prepare a solution of SnCl₂·2H₂O (2.5 eq) in conc. HCl. Add the cold diazonium solution slowly to the stannous chloride solution at 0°C.

    • Mechanism:[1][3][4][5][6] The diazonium is reduced to the hydrazine intermediate, which spontaneously undergoes intramolecular condensation with the ketone carbonyl.

  • Work-up: Stir for 2 hours at RT. Neutralize with NaOH (pH 8-9). Extract the precipitate with ethyl acetate. Recrystallize from ethanol/water.

Yield: Typically 65-80%.

Protocol B: Metal-Free Intramolecular Amination

Best for: Late-stage functionalization or sensitive substrates.

Reagents: 2-Aminophenyl ketone oximes, Methanesulfonyl chloride (MsCl), Triethylamine (TEA).

Step-by-Step Methodology:

  • Activation: Dissolve the oxime derivative in DCM at 0°C. Add TEA (2.0 eq).

  • Cyclization: Add MsCl (1.1 eq) dropwise. The O-mesyl oxime intermediate undergoes nucleophilic attack by the aniline nitrogen.

  • Purification: Wash with brine, dry over MgSO₄, and purify via flash chromatography.

Yield: 85-95%.

Visualization: Synthetic Workflows

Synthesis Start 2-Aminoacetophenone Diazo Diazonium Salt (Intermediate) Start->Diazo NaNO2, HCl < 0°C Red Hydrazine (Transient) Diazo->Red SnCl2 (Reduction) Prod 3-Methyl-1H-indazole Red->Prod Cyclization (-H2O) Oxime Ketone Oxime Mesyl O-Mesyl Oxime Oxime->Mesyl MsCl, TEA Mesyl->Prod Nucleophilic Attack (Metal-Free)

Figure 1: Comparison of Classical Diazotization (Top) and Modern Mesylation (Bottom) routes.

Medicinal Chemistry & SAR Analysis

Oncology: Kinase Inhibition

The 3-methylindazole scaffold is a potent ATP-mimetic.

  • Binding Mode: The indazole nitrogen (N1 or N2) typically forms a hydrogen bond with the hinge region of the kinase (e.g., Glu/Cys residues).

  • Role of 3-Methyl: This group projects into the hydrophobic pocket (often the "gatekeeper" region or back-cleft). It displaces water molecules, providing an entropic gain in binding affinity.

Key Data: Pazopanib (VEGFR Inhibitor) Pazopanib utilizes a 2,3-dimethyl-2H-indazole core.[7]

ParameterValueSignificance
Target VEGFR1/2/3, PDGFRAngiogenesis inhibition.
IC50 (VEGFR2) 30 nMHigh potency due to hinge binding.
Core Interaction N2 (Indazole)H-bond acceptor for Cys919 (VEGFR2).
3-Methyl Role Hydrophobic FillOccupies pocket near Gatekeeper Val916.
Epigenetics: BRD4 Inhibitors

Recent studies (e.g., Bioorg. Med. Chem. 2021) have identified 3-methylindazoles as selective inhibitors of BRD4 (Bromodomain-containing protein 4).

  • Mechanism: The scaffold mimics the acetyl-lysine (KAc) recognition motif.

  • Selectivity: The 3-methyl group induces a twist in the molecule, improving selectivity for the BD1 domain of BRD4 over other BET family members.

Emerging: Antiviral (HIV)

While less common than in oncology, 3-methylindazole derivatives are exploring the Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) space.

  • SAR: Substitution at N1 with a benzyl group (resembling Lonidamine) and a 3-methyl group creates a "butterfly" conformation essential for binding the NNRTI allosteric pocket.

Case Study: Pazopanib (Votrient)

Compound: Pazopanib Structure: 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide.

Mechanism of Action: Pazopanib is a Type I kinase inhibitor. The 2,3-dimethylindazole moiety is critical. The N2 nitrogen of the indazole is the key anchor point. Unlike many inhibitors that use the N1-H, Pazopanib is methylated at N2, locking it in the quinoid form. This specific geometry orients the C3-methyl group to pack perfectly against the hydrophobic gatekeeper residues, preventing steric clash while maximizing Van der Waals interactions.

Visualization: Pazopanib Binding Logic

Pazopanib Hinge Kinase Hinge Region (Cys919) Pocket Hydrophobic Pocket (Val916 / Gatekeeper) Solvent Solvent Front Indazole 2,3-Dimethylindazole Core Indazole->Hinge H-Bond (N2) Indazole->Pocket Van der Waals (C3-Methyl) Pyrimidine 2-Aminopyrimidine Linker Pyrimidine->Indazole Linker Sulfonamide Benzenesulfonamide Tail Pyrimidine->Sulfonamide Linker Sulfonamide->Solvent Solubility/Interaction

Figure 2: Schematic binding mode of the Pazopanib 2,3-dimethylindazole core within the VEGFR kinase domain.

References

  • Pazopanib Discovery: Harris, P. A., et al. "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry 51.15 (2008): 4632-4640. Link

  • BRD4 Inhibitors: Xu, Y., et al. "Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors." Bioorganic & Medicinal Chemistry 55 (2021): 116592. Link

  • Synthetic Review: Stadlwieser, J., et al. "Recent advances in the synthesis of indazoles." Molecules 26.9 (2021): 2627. Link

  • General Pharmacology: Cerecetto, H., et al. "Medicinal chemistry of indazole derivatives." Mini Reviews in Medicinal Chemistry 5.10 (2005): 869-878. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis and Validation of Indazole-Based BRD4 Inhibitors

Abstract This application note details the chemical synthesis and biological validation of small-molecule inhibitors targeting Bromodomain-containing protein 4 (BRD4), utilizing indazole amine intermediates. The indazole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the chemical synthesis and biological validation of small-molecule inhibitors targeting Bromodomain-containing protein 4 (BRD4), utilizing indazole amine intermediates. The indazole scaffold serves as a potent acetyl-lysine (


) mimetic, capable of forming critical hydrogen bonds with the conserved Asparagine (Asn140) residue within the BRD4 binding pocket. This guide provides a robust, step-by-step protocol for the preparation of 6-aminoindazole precursors, their coupling to functionalized sulfonyl chlorides to target the "WPF shelf," and subsequent validation via TR-FRET and cellular proliferation assays.

Introduction: The Indazole Rationale

BRD4, a member of the BET (Bromodomain and Extra-Terminal) family, functions as an epigenetic reader by recognizing acetylated lysine residues on histone tails.[1][2][3][4] Dysregulation of BRD4 is a primary driver in various malignancies, notably acute myeloid leukemia (AML) and NUT midline carcinoma, via the upregulation of the c-Myc oncogene.

Structural Logic

The development of BRD4 inhibitors hinges on displacing the protein from chromatin. The indazole core is a privileged scaffold in this context because:

  • 
     Mimicry:  The indazole -NH acts as a hydrogen bond donor to the conserved Asn140  water-mediated network deep in the binding pocket.
    
  • Vector Control: The amine handle (typically at the 5- or 6-position) allows for the attachment of hydrophobic moieties (e.g., sulfonamides) that extend towards the WPF shelf (Trp81, Pro82, Phe83), improving potency and selectivity.

Chemical Synthesis Protocols

Retrosynthetic Analysis

The synthetic strategy relies on a convergent approach. The key intermediate, 6-aminoindazole , is generated via hydrogenation of the nitro-precursor and subsequently coupled with an aryl sulfonyl chloride.

Retrosynthesis Final Target BRD4 Inhibitor (Sulfonamide-Indazole) Step2 Coupling Reaction (Sulfonylation) Final->Step2 Amine Intermediate: 6-Aminoindazole Step2->Amine Tail Reagent: Ar-Sulfonyl Chloride Step2->Tail Nitro Starting Material: 6-Nitroindazole Amine->Nitro Pd/C, H2 Reduction

Figure 1: Retrosynthetic workflow for the preparation of sulfonamide-functionalized indazole inhibitors.

Protocol A: Preparation of 6-Aminoindazole Intermediate

Objective: Reduction of 6-nitroindazole to 6-aminoindazole. Scale: 10 mmol basis.

Reagents:

  • 6-Nitroindazole (CAS: 7597-18-4)[5]

  • Palladium on Carbon (Pd/C), 10 wt. % loading

  • Methanol (anhydrous)

  • Hydrogen gas (balloon or hydrogenation shaker)

  • Celite 545 filter aid

Procedure:

  • Charge: In a 250 mL round-bottom flask, suspend 6-nitroindazole (1.63 g, 10 mmol) in Methanol (50 mL). The starting material may not fully dissolve initially.

  • Catalyst Addition: Carefully add 10% Pd/C (160 mg, 10 wt% equivalent).

    • Safety Note: Pd/C is pyrophoric. Add under a gentle stream of nitrogen or argon to prevent ignition.

  • Hydrogenation: Purge the flask with

    
     gas (3x vacuum/fill cycles). Maintain the reaction under a hydrogen atmosphere (balloon pressure is sufficient) at Room Temperature (RT) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The bright yellow nitro spot will disappear, replaced by a lower

      
       fluorescent amine spot.
      
  • Filtration: Once complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH (2 x 20 mL).

    • Caution: Do not let the Pd/C cake dry out completely on the filter, as it remains pyrophoric.

  • Isolation: Concentrate the filtrate in vacuo to yield 6-aminoindazole as a light brown/off-white solid.

    • Yield Expectation: >90% (approx.[6] 1.2 g).[7] Use immediately in the next step to prevent oxidation.

Protocol B: Sulfonylation (Target Synthesis)

Objective: Coupling the amine intermediate with benzenesulfonyl chloride to target the WPF shelf.

Reagents:

  • 6-Aminoindazole (from Protocol A)[5]

  • Benzenesulfonyl chloride (1.1 equiv)

  • Pyridine (solvent/base)

  • Dichloromethane (DCM) for workup

Procedure:

  • Dissolution: Dissolve 6-aminoindazole (1.0 equiv) in anhydrous Pyridine (0.2 M concentration). Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add Benzenesulfonyl chloride (1.1 equiv).

    • Mechanistic Insight: The pyridine acts as both solvent and acid scavenger (HCl sponge), driving the formation of the sulfonamide bond.

  • Reaction: Allow the mixture to warm to RT and stir for 12 hours.

  • Quench & Workup:

    • Dilute with EtOAc (50 mL).

    • Wash with 1M HCl (3x) to remove pyridine (pyridine turns into water-soluble pyridinium salt).

    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Purify via Flash Column Chromatography (

    
    ).
    
    • Gradient: 0%

      
       5% MeOH in DCM.
      
    • Note: Indazoles are polar. Ensure the column is flushed well.

Biological Validation Protocols

To confirm the synthesized compound acts as a BRD4 inhibitor, a two-tiered screening cascade is required: biochemical affinity (TR-FRET) and cellular efficacy (Proliferation).

AssayCascade Compound Synthesized Inhibitor Biochem Tier 1: TR-FRET Binding Assay (Target Engagement) Compound->Biochem Cellular Tier 2: MV4-11 Proliferation (Functional Potency) Biochem->Cellular If IC50 < 1 µM Readout Data Analysis: IC50 Calculation Cellular->Readout

Figure 2: Screening cascade for validating BRD4 inhibition potency.

Tier 1: TR-FRET Binding Assay

This assay measures the disruption of the interaction between the BRD4 bromodomain and an acetylated histone peptide.

Materials:

  • Donor: Europium (Eu)-labeled anti-GST antibody.

  • Acceptor: Streptavidin-Allophycocyanin (APC).

  • Protein: GST-tagged BRD4-BD1 (Bromodomain 1).

  • Ligand: Biotinylated histone H4 peptide (tetra-acetylated).

Protocol:

  • Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.05% CHAPS, 1 mM DTT).

  • Plating: In a 384-well white low-volume plate, add:

    • 5 µL of Test Compound (in 2% DMSO).

    • 5 µL of GST-BRD4-BD1 (Final conc: 2–5 nM).

    • Incubate for 15 mins at RT.

  • Peptide Addition: Add 5 µL of Biotin-H4 peptide (Final conc: 50 nM). Incubate 15 mins.

  • Detection Mix: Add 5 µL mixture of Eu-anti-GST (2 nM) and Streptavidin-APC (50 nM).

  • Incubation: Incubate for 60 mins at RT in the dark.

  • Read: Measure Time-Resolved Fluorescence (Excitation: 337 nm; Emission: 620 nm [Eu] and 665 nm [APC]).

    • Signal Calculation: Ratio =

      
      .
      
    • Expectation: A potent inhibitor will decrease the FRET signal dose-dependently.

Tier 2: Cellular Proliferation (MV4-11)

MV4-11 (AML cell line) is highly sensitive to BRD4 inhibition due to its dependence on the c-Myc super-enhancer.

Protocol:

  • Seeding: Seed MV4-11 cells at 5,000 cells/well in a 96-well plate (RPMI-1640 + 10% FBS).

  • Treatment: Treat cells with serial dilutions of the indazole inhibitor (e.g., 10 µM down to 1 nM) for 72 hours.

  • Readout: Add 20 µL of CellTiter-Blue (Promega) or MTT reagent. Incubate 4 hours.

  • Analysis: Measure absorbance/fluorescence. Calculate

    
     (Growth Inhibition 50%).[8]
    
    • Validation: Reference compound (+)-JQ1 should yield an

      
      .
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 (Reduction) Catalyst poisoning or incomplete reaction.Ensure reagents are sulfur-free. Increase

pressure or reaction time.
Regioselectivity Issues N1 vs. N2 alkylation (if alkylating).Indazoles favor N1 alkylation thermodynamically, but N2 kinetically. Use THP protection if modifying the ring nitrogen.
Poor Solubility High polarity of amino-indazole.Use DMF or DMAc instead of MeOH/DCM. Sonicate samples prior to assay dosing.
High Background in TR-FRET Non-specific binding or "light scattering" compounds.Include 0.01% BSA or Tween-20 in the buffer. Check compound solubility (precipitation causes scattering).

References

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. Link

  • Yoo, M., et al. (2018).[9] Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. Archives of Pharmacal Research. Link

  • BPS Bioscience. BRD4 (BD1) TR-FRET Assay Kit Protocol. Link

  • Cayman Chemical. BRD4 bromodomains 1 and 2 TR-FRET Assay Kit. Link

  • BenchChem. Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Protocol. Link

Sources

Application

Precision Functionalization of the 5-Position in 3-Methyl-1H-Indazole: A Strategic Guide

Executive Summary & Strategic Importance The 3-methyl-1H-indazole core is a "privileged scaffold" in modern medicinal chemistry, serving as the structural anchor for numerous kinase inhibitors (e.g., VEGFR, PKMYT1 inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 3-methyl-1H-indazole core is a "privileged scaffold" in modern medicinal chemistry, serving as the structural anchor for numerous kinase inhibitors (e.g., VEGFR, PKMYT1 inhibitors) and receptor antagonists. The 3-methyl group provides essential steric bulk that often occupies hydrophobic pockets in ATP-binding sites, while the indazole nitrogen pairs function as critical hydrogen bond donors/acceptors.

Functionalizing the 5-position is a high-value operation. It allows for the extension of the molecule into the solvent-exposed regions of a protein target, modulating solubility and pharmacokinetic profiles without disrupting the core binding mode.

The Challenge: Indazoles are electron-rich. While the 3-methyl group blocks the most reactive C3 position for Electrophilic Aromatic Substitution (EAS), competition remains between the C5 and C7 positions. Furthermore, the free N-H (tautomeric between N1 and N2) can poison palladium catalysts or lead to competitive N-arylation.

The Solution: This guide details a robust, three-stage workflow:

  • N-Protection/Stabilization: Locking the tautomer.

  • Regioselective Halogenation: Installing a reactive handle at C5.

  • Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura (C-C) or Buchwald-Hartwig (C-N).[1]

Strategic Workflow Visualization

The following diagram outlines the decision logic and synthetic pathway for accessing 5-functionalized derivatives.

IndazoleWorkflow Start 3-Methyl-1H-Indazole (Starting Material) Protect Step 1: N-Protection (THP, SEM, or Boc) Start->Protect Prevent N-arylation Brominate Step 2: Regioselective Bromination (NBS/DMF or Br2/AcOH) Protect->Brominate Directs EAS to C5 Decision Target Moiety? Brominate->Decision Suzuki Route A: Aryl/Heteroaryl (Suzuki-Miyaura) Decision->Suzuki C-C Bond Buchwald Route B: Amine/Amide (Buchwald-Hartwig) Decision->Buchwald C-N Bond Final 5-Functionalized 3-Methyl-Indazole Suzuki->Final Buchwald->Final

Figure 1: Strategic workflow for the functionalization of the 3-methyl-1H-indazole core.

Module A: The Gateway – Regioselective Bromination

Before complex couplings, a halogen handle must be installed. Direct bromination is preferred over iodination for cost and stability, though iodination is possible.

Mechanism & Selectivity

With the C3 position blocked by a methyl group, the C5 position becomes the most nucleophilic site on the benzene ring due to electronic donation from the N1/N2 system. However, steric bulk at N1 (protecting group) is crucial to minimize C7 bromination.

Protocol: NBS-Mediated Bromination

Why this method? N-Bromosuccinimide (NBS) in polar aprotic solvents (DMF or MeCN) offers milder conditions than elemental bromine (


), reducing the risk of over-bromination or oxidation of the methyl group.

Materials:

  • Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-3-methyl-1H-indazole (THP-protected)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the N-protected indazole (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Addition: Cool the solution to 0°C. Add NBS (1.05 equiv) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of SM (M+H) and appearance of Product (M+H+79/81).

  • Work-up: Quench with water. The product often precipitates. If not, extract with EtOAc, wash with brine (3x) to remove DMF, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from EtOH or Flash Chromatography (0-20% EtOAc/Hexane).

Data: Selectivity Profile

Reagent Solvent Temp C5:C7 Ratio Yield Notes
NBS DMF RT >20:1 92% Recommended. Cleanest profile.

|


 | AcOH | RT | 10:1 | 85% | Higher C7 impurity; harsher conditions. |
| NBS | MeCN | Reflux | 15:1 | 88% | Faster, but slightly lower selectivity. |

Module B: Carbon-Carbon Bond Formation (Suzuki-Miyaura)[1][2]

The Suzuki coupling is the industry standard for attaching aryl or heteroaryl groups to the C5 position.

Critical Considerations
  • Catalyst: Pd(dppf)

    
     is robust and resists dehalogenation side-reactions better than Pd(
    
    
    
    )
    
    
    for electron-rich heterocycles.
  • Base: Carbonates (

    
    , 
    
    
    
    ) are preferred over phosphates to minimize hydrolysis of the protecting group if labile (e.g., Acetyl).
Protocol: High-Efficiency Coupling

Materials:

  • Substrate: 5-Bromo-3-methyl-1-(THP)-indazole

  • Boronic Acid: Aryl-B(OH)

    
     (1.2 equiv)
    
  • Catalyst: Pd(dppf)

    
    [2][3] · DCM (5 mol%)
    
  • Base:

    
     (3.0 equiv)[2][4]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Charge: In a reaction vial, combine the bromide (1.0 equiv), boronic acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Degas: Add Dioxane/Water. Sparge with Nitrogen/Argon for 10 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst: Add Pd(dppf)

    
     (0.05 equiv).[2] Seal the vial immediately.
    
  • Heat: Heat to 90°C for 4–12 hours.

    • Alternative: Microwave irradiation at 120°C for 30 minutes.

  • Work-up: Filter through Celite (elute with EtOAc). Wash filtrate with water/brine.[4]

  • Purification: Silica gel chromatography.

Module C: Carbon-Nitrogen Bond Formation (Buchwald-Hartwig)[1]

Installing amines (e.g., morpholine, piperazine, anilines) at C5 is pivotal for adjusting solubility and hydrogen-bonding capabilities.

Critical Considerations
  • Ligand: The indazole core is electron-rich, making the oxidative addition step slower. Electron-rich, bulky phosphine ligands like BrettPhos (for primary amines) or RuPhos (for secondary amines) are essential to facilitate the cycle.

  • Base: Strong bases like NaOtBu can be used, but if the substrate contains sensitive groups (e.g., esters), LHMDS or

    
      are milder alternatives.
    
Protocol: Amination

Materials:

  • Substrate: 5-Bromo-3-methyl-1-(THP)-indazole

  • Amine: Morpholine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: RuPhos (4 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step:

  • Pre-complexation: In a glovebox or under Argon, mix

    
     and RuPhos in the solvent and stir for 5 mins to form the active catalyst species.
    
  • Addition: Add the bromide, amine, and base.[5]

  • Heat: Stir at 100°C for 12–18 hours.

  • Work-up: Cool to RT. Dilute with EtOAc, filter through a silica plug to remove Pd residues.

  • Purification: Flash chromatography. Note: Indazole amines can be polar; use DCM/MeOH gradients.

Advanced Topic: Direct C-H Activation

For late-stage functionalization where pre-halogenation is not feasible, Iridium-catalyzed C-H borylation is an emerging technique.

  • Reagent:

    
     / dtbpy ligand.
    
  • Selectivity: Sterics dictate selectivity. With C3-Methyl and N1-Protection, C-H activation often favors C5 or C6 depending on the exact ligand geometry.

  • Status: While powerful, this is less regioselective than the Bromination -> Suzuki route and is recommended primarily for academic exploration or library generation rather than process scale-up.

References

  • The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry. BenchChem. Retrieved from

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 2024.

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 2024.

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 2024.

  • General protocol for Buchwald-Hartwig amination of aryl halides. ChemSpider Synthetic Pages.

Sources

Method

Application Notes and Protocols for the N-Acylation of Indazole Methanamines

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The indazole scaffold is a cornerstone of modern medicinal chemistry, integral to a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents. The functionalization of this privileged structure, particularly through the formation of amide bonds, is a critical step in the synthesis of numerous drug candidates. This guide provides a comprehensive overview and detailed protocols for the N-acylation of indazole methanamines, a key transformation for introducing molecular diversity. We will delve into the underlying principles of chemoselectivity, explore various acylation methodologies, and present robust, field-proven protocols. This document is designed to equip researchers with the necessary knowledge to confidently and efficiently perform this vital synthetic transformation.

Introduction: The Significance of Indazole Amides

Indazole-containing compounds are prevalent in pharmaceuticals due to their ability to mimic the indole nucleus and engage in a variety of biological interactions.[1] The introduction of an amide linkage via an N-acylated methanamine substituent allows for the exploration of vast chemical space, influencing properties such as solubility, metabolic stability, and target binding affinity. This guide will focus on the selective acylation of the exocyclic primary amine of indazole methanamines, a common synthetic challenge that requires a nuanced understanding of the competing nucleophilicity of the indazole ring nitrogens.

The Principle of Chemoselectivity: Acylating the Exocyclic Amine

A primary consideration in the N-acylation of indazole methanamines is achieving selectivity for the exocyclic primary amine over the endocyclic indazole nitrogens (N1 and N2). The inherent difference in nucleophilicity between these sites is the key to controlling the reaction outcome.

  • Relative Nucleophilicity: Aliphatic primary amines, such as the one in indazole methanamine, are significantly more nucleophilic than the sp²-hybridized nitrogen atoms of the indazole ring.[2][3] The lone pair of the primary amine is more localized and available for nucleophilic attack compared to the delocalized lone pairs of the aromatic indazole system. This intrinsic difference in reactivity allows for selective acylation under standard amide coupling conditions without the absolute necessity of protecting the indazole nitrogens.

  • Controlling Reaction Conditions: While the primary amine is the more reactive site, harsh reaction conditions or the use of highly reactive acylating agents can lead to acylation on the indazole ring as a side reaction.[4] Therefore, the choice of coupling agents, base, and temperature is critical to ensure high chemoselectivity. Standard peptide coupling reagents and non-nucleophilic organic bases at or near room temperature are generally sufficient to promote the desired reaction while minimizing side products.

Synthetic Workflow Overview

The general procedure for the N-acylation of indazole methanamines can be broken down into three key stages: preparation of the starting materials, the acylation reaction itself, and subsequent purification and characterization of the product.

G cluster_0 Preparation cluster_1 Acylation Reaction cluster_2 Purification & Analysis start_mat Indazole Precursor (e.g., 3-cyano-1H-indazole) methanamine Indazole Methanamine start_mat->methanamine Reduction coupling Amide Coupling (e.g., EDC/HOBt) methanamine->coupling acid Carboxylic Acid acid->coupling product_crude Crude N-Acyl Indazole Methanamine coupling->product_crude purification Chromatography or Recrystallization product_crude->purification final_product Pure Product purification->final_product analysis Characterization (NMR, MS, etc.) final_product->analysis

Figure 1: General workflow for the synthesis of N-acyl indazole methanamines.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of the indazole methanamine starting material and its subsequent N-acylation. The protocols are generalized and may require optimization based on the specific substrates used.

Protocol 1: Synthesis of (1H-Indazol-3-yl)methanamine

This procedure describes the reduction of 3-cyano-1H-indazole to the corresponding methanamine.

Materials:

  • 3-cyano-1H-indazole

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • To a stirred solution of 3-cyano-1H-indazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon), add LiAlH₄ (2.0-3.0 eq) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with THF and EtOAc.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford (1H-indazol-3-yl)methanamine.

Protocol 2: General Procedure for N-Acylation using EDC/HOBt

This is a widely applicable protocol for the coupling of a carboxylic acid with the indazole methanamine.

Materials:

  • (1H-Indazol-yl)methanamine (e.g., from Protocol 1) (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a stirred solution of the carboxylic acid (1.1 eq) in anhydrous DMF or DCM, add EDC (1.2-1.5 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the (1H-indazol-yl)methanamine (1.0 eq) to the reaction mixture, followed by the dropwise addition of TEA or DIPEA (2.0-3.0 eq).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes).[5][6]

Data Presentation: Comparison of Acylation Methods

The choice of acylation method can influence reaction times and yields. The following table provides a general comparison based on literature precedents for analogous amide bond formations.

Acylating Agent/MethodCoupling ReagentsBaseSolventTypical Temp.Typical YieldNotes
Carboxylic AcidEDC/HOBtTEA/DIPEADMF/DCMRoom Temp.70-95%Mild conditions, broad substrate scope.[5]
Carboxylic AcidHATU/HOAtDIPEADMFRoom Temp.80-98%Highly efficient, especially for sterically hindered substrates.
Acyl ChlorideNonePyridine/TEADCM/THF0 °C to RT60-90%Rapid reaction, but requires synthesis of acyl chloride. Can generate HCl byproduct.
Acid AnhydrideNonePyridine/DMAPDCMRoom Temp.75-95%Good for simple acyl groups, byproduct is a carboxylic acid.

Mechanistic Insights and Potential Side Reactions

A clear understanding of the reaction mechanism and potential pitfalls is essential for successful synthesis.

Acylation Mechanism with a Coupling Reagent

The use of a carbodiimide coupling reagent like EDC proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the nucleophilic primary amine of the indazole methanamine to form the stable amide bond.

G cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Amide Formation RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC, - Urea EDC EDC Tetrahedral_Int Tetrahedral Intermediate O_acylisourea->Tetrahedral_Int + Indazole-CH2NH2 Indazole_NH2 Indazole-CH2NH2 Amide_Product N-Acyl Indazole Methanamine Tetrahedral_Int->Amide_Product Collapse

Figure 2: Simplified mechanism of EDC-mediated amide bond formation.

Potential Side Reactions

While generally selective, side reactions can occur, particularly if the reaction conditions are not optimized.

  • N1/N2-Acylation of the Indazole Ring: Although less likely due to lower nucleophilicity, acylation of the indazole ring nitrogens can occur, especially with highly reactive acylating agents or under strongly basic conditions. This can be mitigated by using milder coupling agents and avoiding strong, nucleophilic bases.

  • Diacylation: If an excess of the acylating agent is used, diacylation on both the exocyclic amine and one of the indazole nitrogens is possible. Careful control of stoichiometry is crucial.

  • Racemization: If the carboxylic acid contains a chiral center, there is a risk of racemization during the activation step. The addition of HOBt or HOAt can help to suppress this side reaction.

G IndazoleMethanamine Indazole Methanamine DesiredProduct Desired N-Acyl Product IndazoleMethanamine->DesiredProduct Acylation at Exocyclic Amine (Major Pathway) SideProduct1 N1-Acyl Side Product IndazoleMethanamine->SideProduct1 Acylation at N1 (Minor Pathway) SideProduct2 N2-Acyl Side Product IndazoleMethanamine->SideProduct2 Acylation at N2 (Minor Pathway) AcylatingAgent R-CO-X AcylatingAgent->DesiredProduct AcylatingAgent->SideProduct1 AcylatingAgent->SideProduct2

Figure 3: Desired reaction pathway and potential side reactions.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; impure starting materials; suboptimal coupling agent.Increase reaction time or temperature moderately; ensure starting materials are pure and dry; switch to a more powerful coupling agent like HATU.
Mixture of Products Side reaction (N1/N2 acylation); diacylation.Use milder conditions (lower temperature, less reactive acylating agent); ensure stoichiometry is correct (no large excess of acylating agent); consider protecting the indazole nitrogen if selectivity remains an issue.
Starting Material Unchanged Inactive coupling reagent; insufficient base.Use fresh coupling reagents; ensure the base is anhydrous and added in sufficient quantity to neutralize any acid formed.
Purification Difficulties Product and byproducts have similar polarity.Optimize the solvent system for column chromatography with careful TLC analysis; attempt recrystallization from various solvents.[6]

Conclusion

The N-acylation of indazole methanamines is a robust and versatile reaction that is fundamental to the synthesis of many biologically active molecules. By understanding the principles of chemoselectivity and carefully selecting the appropriate reaction conditions, researchers can achieve high yields of the desired N-acylated products. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of this important transformation in a drug discovery and development setting.

References

  • Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles. Angewandte Chemie International Edition, 2010, 49(48), 9084-9087.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 2018, 83(15), 8267-8277.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012, 4(3), 990-998.
  • Technical Support Center: Purification of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. BenchChem.
  • Which atom in an Imidazole ring acts as a better nucleophile: the NH or the CH between the two Nitrogens?
  • Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters, 2019, 21(2), 457-460.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 2022, 87(7), 4305-4315.
  • Technical Guide: Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide. BenchChem.
  • Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. PubMed.
  • Selective N1-Acylation of Indazoles with Acid Anhydrides using an Electrochemical Approach. DOI.
  • Indazole synthesis. Organic Chemistry Portal.
  • Technical Support Center: Synthesis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. BenchChem.
  • Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes.
  • Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 2022, 18, 64-70.
  • Technical Support Center: Troubleshooting N-Alkyl
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 2015, 11, 494-513.
  • Troubleshooting regioselectivity in indazole synthesis. BenchChem.
  • Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Organic Letters, 2021, 23(18), 7208-7212.
  • Synthesis of N-aryl-3H-indazol-3-imine and N-aryl-1H-indazol-3-amine via Na2WO4/H2O2 mediated by intramolecular N-N coupling. Tetrahedron Letters, 2012, 53(31), 4004-4007.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Synthesis and biological evaluation of new indazole deriv
  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and protecting-group-free. The Royal Society of Chemistry.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 2021, 17, 1939-1951.
  • A practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Heterocycles, 1996, 43(12), 2701.
  • Synthesizing process of 3-methyl-1 H-indazole.
  • Nucleophilicity Trends of Amines. Master Organic Chemistry.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 2018, 83(5), 2636-2646.
  • Mechanism of a Highly Selective N2 Alkyl
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 2022, 87(7), 4305-4315.
  • Method for separating and purifying substituted indazole isomers.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2024, 15(2), 273-296.
  • Technical Support Center: Purification of N-Thiazolyl Amide Compounds. BenchChem.
  • Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles. The Journal of Physical Chemistry A, 2007, 111(24), 5346-5354.
  • Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. Molecules, 2019, 24(10), 1968.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 2021, 9(1), 20-34.

Sources

Application

Application Note: Optimization of Nucleophilic Substitution with (3-methyl-1H-indazol-5-yl)methanamine

Executive Summary (3-methyl-1H-indazol-5-yl)methanamine is a high-value scaffold in kinase inhibitor development (e.g., VEGFR, PDGFR targets).[1] Its structural duality—possessing both a highly nucleophilic primary benzy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-methyl-1H-indazol-5-yl)methanamine is a high-value scaffold in kinase inhibitor development (e.g., VEGFR, PDGFR targets).[1] Its structural duality—possessing both a highly nucleophilic primary benzylic amine and an acidic, competitive indazole nitrogen—presents a specific chemoselectivity challenge.[1]

This guide details the optimization of nucleophilic substitution reactions to favor the exocyclic amine (


) over the endocyclic indazole nitrogens (

). By leveraging

differentials and kinetic control, researchers can achieve mono-substitution with >90% regioselectivity without requiring upstream protection of the indazole ring.

Structural Analysis & Chemoselectivity Challenges

To optimize reactivity, one must first deconstruct the electronic environment of the substrate.

The Nucleophilic Competition

The molecule contains two distinct nucleophilic centers:

  • Exocyclic Benzylic Amine (

    
    ):  A "hard" nucleophile with a conjugate acid 
    
    
    
    .[1] Under neutral to mildly basic conditions, this group is neutral and kinetically active.[1]
  • Endocyclic Indazole Nitrogen (

    
    -H):  An acidic center with a 
    
    
    
    (in DMSO).[1] It is a poor nucleophile in its neutral state but becomes a potent, "soft" nucleophile upon deprotonation.[1]
The "Fork in the Road"

The success of the reaction is determined by the choice of base.

  • Strong Bases (NaH, LiHMDS): Deprotonate the indazole (

    
    ), leading to competitive 
    
    
    
    -alkylation of the core ring.
  • Mild Bases (DIPEA,

    
    ):  Maintain the indazole in its neutral, protonated state while neutralizing the HCl generated during substitution, channeling reaction flux exclusively through the primary amine.
    

ReactionPathways SM Start: (3-methyl-1H-indazol-5-yl)methanamine Base_Strong Strong Base (NaH, tBuOK) SM->Base_Strong Deprotonation Base_Mild Mild Base (DIPEA, K2CO3) SM->Base_Mild Buffering Inter_Anion Indazole Anion (Highly Nucleophilic Ring) Base_Strong->Inter_Anion Inter_Neutral Neutral Amine (Nucleophilic Side Chain) Base_Mild->Inter_Neutral Prod_Side Product B: N1/N2-Alkyl Indazole (impurity) Inter_Anion->Prod_Side Fast Kinetics Prod_Desired Product A: N-Alkyl Amine (Target) Inter_Neutral->Prod_Desired Selective Attack

Figure 1: Chemoselectivity is driven by base strength.[1] Strong bases activate the wrong nitrogen.

Optimization Strategy

Solvent Selection

Indazoles are notoriously crystalline and sparingly soluble in non-polar solvents.[1]

  • Recommended: DMF or NMP (Polar Aprotic).[1] These maximize the nucleophilicity of the amine.

  • Alternative: MeOH/DCM (1:1) is excellent for reductive aminations but poor for

    
     due to low boiling points.[1]
    
  • Avoid: Toluene or Hexanes (Substrate precipitation leads to heterogeneous, stalled reactions).[1]

Base Selection Matrix
BasepKa (conj.[1] acid)Effect on IndazoleRec.[1] Usage
DIPEA (Hünig's Base) 10.75None (Remains Neutral)Highly Recommended for Alkyl Halides.[1]

10.3MinimalRecommended for

(Heat stable).[1]
TEA (Triethylamine) 10.7NoneAcceptable, but can act as a nucleophile with reactive electrophiles.[1]
NaH / KH ~35Full DeprotonationFORBIDDEN (Unless N1-protection is used).[1]

Experimental Protocols

Protocol A: Reductive Amination (Gold Standard for Secondary Amines)

Best for: Creating secondary amines without risk of over-alkylation or indazole interference.

Reagents:

  • Substrate: (3-methyl-1H-indazol-5-yl)methanamine (1.0 equiv)[1]

  • Aldehyde: 1.0 - 1.1 equiv[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM/MeOH (4:1)

  • Acid: Acetic Acid (catalytic, 1-2 drops)

Step-by-Step:

  • Imine Formation: Dissolve the indazole-amine and aldehyde in the solvent at room temperature. Add Acetic Acid.[1] Stir for 30–60 minutes.

    • Checkpoint: Monitor by LCMS.[1][2] You should see the disappearance of the amine mass and appearance of the Imine (

      
      ).
      
  • Reduction: Add STAB in one portion. The reaction may bubble slightly.[1] Stir at RT for 2–4 hours.[1]

    • Why STAB? It is less aggressive than

      
       and will not reduce the aldehyde before it bonds to the amine.
      
  • Quench: Add saturated aqueous

    
    . Stir vigorously for 15 minutes to break up boron complexes.
    
  • Workup: Extract with DCM (

    
    ). Wash organics with brine.[1] Dry over 
    
    
    
    .[1]
Protocol B: with Heteroaryl Chlorides

Best for: Attaching the scaffold to pyrimidines, quinolines, or pyridines (Kinase Inhibitor Synthesis).

Reagents:

  • Substrate: (3-methyl-1H-indazol-5-yl)methanamine (1.0 equiv)[1]

  • Electrophile: 4-chloropyrimidine or similar (1.0 - 1.1 equiv)[1]

  • Base: DIPEA (3.0 equiv)

  • Solvent: n-Butanol (for high heat) or DMF (for reactivity)

Step-by-Step:

  • Preparation: Dissolve the electrophile in n-Butanol (0.2 M concentration).

  • Addition: Add DIPEA followed by the indazole-amine.

  • Thermal Activation: Heat to 100°C (or reflux).

    • Note: If the electrophile is unreactive, spike with CsF (0.5 equiv) to utilize the "Fluoride Effect" (stabilization of the Meisenheimer complex).

  • Monitoring: Monitor for the consumption of the chloride.

    • Self-Validating Check: If the reaction stalls, do not add stronger base. Instead, increase temperature or concentration.[1] Adding NaH here will cause the indazole nitrogen to attack the heteroaryl chloride.

Troubleshooting & Critical Control Points

Common Failure Modes
ObservationRoot CauseCorrective Action
Multiple spots on TLC / Complex LCMS Over-alkylation (Primary

Secondary

Tertiary)
Switch to Protocol A (Reductive Amination). If using alkyl halides, use slow addition of electrophile (syringe pump) at 0°C.
Product mass + Alkyl group on Indazole Wrong Base (Indazole deprotonated)Switch from inorganic bases (Cs2CO3/NaH) to organic bases (DIPEA). Ensure pH < 12.
Starting Material remains (solids visible) Solubility limit Switch solvent to DMF or NMP.[1] Indazoles aggregate in DCM/Toluene.[1]
Formation of "Dimer" (Amine attacking Amine) Aldehyde instability (Protocol A)Ensure the aldehyde is not an enolizable species that self-condenses.
Visualization of Optimization Logic

OptimizationLogic Decision Target Product Type? SecAmine Secondary Amine (R-NH-CH2-Ar) Decision->SecAmine HetBiaryl Heteroaryl-Amine (Het-NH-CH2-Ar) Decision->HetBiaryl MethodA Method A: Reductive Amination (Aldehyde + STAB) SecAmine->MethodA Preferred Check1 Check: Is Indazole Protected? SecAmine->Check1 If R-X must be used MethodB Method B: SNAr Reaction (Het-Cl + DIPEA + Heat) HetBiaryl->MethodB DirectAlk Direct Alkylation (R-X + Base) Check1->DirectAlk Yes (SEM/THP) Warning Warning: High Risk of Poly-alkylation & N-Indazole attack Check1->Warning No

Figure 2: Decision tree for selecting the optimal synthetic route.

References

  • Indazole Acidity & Reactivity

    • Comparison of N1 vs N2 alkyl
    • L. Dong, et al. "Mechanism of a Highly Selective N2 Alkylation of Indazole."[3] WuXi Biology.

  • Reductive Amination Standards

    • General protocols for STAB-mediated amin
    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] J. Org.[1] Chem. 1996, 61, 11, 3849–3862.

  • Nucleophilic Substitution Trends

    • Mayr Nucleophilicity Scales (Amine vs Indazole).
    • "Nucleophilicity Trends of Amines."[1][4] Master Organic Chemistry.

  • Indazole Scaffold Properties

    • Chemical properties of 3-methyl-1H-indazol-5-amine deriv
    • PubChem Compound Summary for CID 11298049.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis and Handling of Hygroscopic Indazole Hydrochloride Salts

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole hydrochloride salts. The inherent hygroscopicity of many amine hydrochloride salts presents un...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole hydrochloride salts. The inherent hygroscopicity of many amine hydrochloride salts presents unique challenges during synthesis, purification, and storage. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my freshly synthesized indazole hydrochloride salt clumping, or even turning into a gummy oil, upon exposure to air?

A1: This is a classic sign of hygroscopicity. Indazole hydrochloride, being a salt, possesses an ionic lattice. The chloride ions and the protonated indazole nitrogen can form strong hydrogen bonds with water molecules from the atmosphere.[1] This absorption of moisture disrupts the crystalline structure, leading to clumping and, in cases of high moisture uptake, deliquescence, where the solid dissolves in the absorbed water to form a viscous liquid.[1] It is crucial to handle such compounds under anhydrous conditions to maintain their solid, free-flowing state.[2]

Q2: What is the best way to store a potentially hygroscopic indazole hydrochloride salt?

A2: Proper storage is the first line of defense against moisture. The ideal method is to store the salt in an airtight container under an inert atmosphere (e.g., nitrogen or argon).[2][3] For long-term storage, sealing the container with Parafilm provides an extra barrier.[4] Storing the primary container inside a desiccator containing a strong drying agent like phosphorus pentoxide (P₂O₅) or anhydrous calcium chloride (CaCl₂) is also highly recommended.[1] For particularly sensitive compounds, consider portioning the material into smaller vials for daily use to avoid repeatedly exposing the entire batch to the atmosphere.

Q3: Can I dry my indazole hydrochloride salt in a standard laboratory oven?

A3: Caution is advised when using a standard oven. While gentle heating can remove adsorbed water, several risks are involved.[2] Firstly, indazole derivatives can have modest melting points or may decompose at elevated temperatures. Secondly, if the salt was prepared using hydrochloric acid, heating could release HCl vapor, which is corrosive to the oven.[5] A safer and more effective method is to dry the salt under high vacuum at a moderate temperature (e.g., 40-50 °C), if the compound's thermal stability allows. This can be done in a vacuum oven or on a Schlenk line.

Q4: How can I accurately determine the water content of my hygroscopic salt?

A4: The gold standard for water determination in pharmaceutical substances is the Karl Fischer (KF) titration.[6][7][] This method is highly specific to water and can detect moisture content from parts-per-million (ppm) levels up to 100%.[] Given the hygroscopic nature of the salt, sample preparation for KF titration must be performed swiftly or in a controlled environment like a glovebox to prevent moisture uptake from the air, which would lead to erroneously high readings.

Troubleshooting Guides

This section addresses specific problems you might encounter during your workflow and provides actionable solutions.

Scenario 1: During Work-up, a Solid Precipitate Fails to Form, Yielding an Oil.

Your synthesis of the indazole free base was successful. However, upon adding a solution of HCl to precipitate the hydrochloride salt, you obtain a persistent oil or sludge instead of a crystalline solid.

Underlying Cause: The presence of water is a common culprit that can prevent crystallization, leading to the formation of a viscous liquid.[1] Amine hydrochlorides are often highly soluble in water, and even small amounts can inhibit the formation of a stable crystal lattice.[1]

Troubleshooting Workflow

G cluster_0 Initial Observation & Handling cluster_1 Standard vs. Hygroscopic Protocol cluster_2 Troubleshooting & Remediation cluster_3 Analysis & Storage Observe Observe Product: Is it a free-flowing solid? Yes1 Yes Observe->Yes1 Free-flowing No1 No (Oily, Gummy, Clumpy) Observe->No1 Not free-flowing Standard Standard Handling: Store in well-sealed container. Proceed with analysis. Yes1->Standard Hygroscopic Hygroscopic Protocol: Immediate action required. No1->Hygroscopic Dry Dry the sample: - High vacuum - Desiccator (P2O5) - Oven (temp. sensitive?) Hygroscopic->Dry Reassess Reassess Physical Form Dry->Reassess Yes2 Yes Reassess->Yes2 Solid No2 No Reassess->No2 Still Oily/Gummy Inert Work under Inert Atmosphere: - Glovebox - Schlenk line Yes2->Inert Recrystallize Consider Recrystallization from Anhydrous Solvents No2->Recrystallize KF Quantify Water Content: Karl Fischer Titration Inert->KF Recrystallize->Dry Store Long-term Storage: - Inert atmosphere - Desiccator - Sealed ampoule KF->Store

Caption: Decision-making flowchart for handling a potentially hygroscopic product.

Recommended Protocols

1. Ensure Anhydrous Conditions:

  • HCl Source: Use anhydrous hydrogen chloride. This can be generated by dripping concentrated sulfuric acid onto sodium chloride or by using a commercial solution of HCl in an anhydrous organic solvent like dioxane or diethyl ether.[1] Avoid using concentrated aqueous HCl.[1]

  • Solvents: Use anhydrous solvents for the precipitation step. Solvents should be dried over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone) and distilled prior to use.

2. Recrystallization from Anhydrous Solvents:

  • If an oil has already formed, attempt to redissolve it in a minimal amount of a dry polar solvent like anhydrous ethanol or isopropanol.[9]

  • Slowly add a dry, less polar solvent (e.g., diethyl ether, ethyl acetate) as an anti-solvent to induce crystallization.[9]

  • Perform the crystallization and subsequent filtration under a blanket of inert gas.

Scenario 2: Inconsistent Analytical Results (NMR, Elemental Analysis).

You have a solid indazole hydrochloride salt, but you are getting inconsistent results from analytical techniques. For example, NMR shows broad peaks, or the elemental analysis for C, H, and N is consistently low.

Underlying Cause: The presence of water can significantly impact analytical results. Water can broaden exchangeable proton signals (N-H, O-H) in NMR spectroscopy. More importantly, absorbed water adds mass to the sample without contributing to the carbon, hydrogen (in the desired molecule), or nitrogen count. This leads to an underestimation of the elemental composition and can affect the accuracy of assays.[6]

Recommended Protocols

1. Rigorous Sample Drying:

  • Before submitting a sample for analysis, it must be thoroughly dried.

  • Protocol: Place the sample in a vial, cover it with a septum pierced with a needle connected to a vacuum line, and dry under high vacuum for several hours (or overnight) to remove residual water and solvents.

2. Quantitative Water Determination:

  • Perform Karl Fischer titration on a small, representative portion of the batch to determine the exact water content.[6]

  • This value can then be used to correct the theoretical values for elemental analysis and to calculate the purity of the compound on an anhydrous basis.

Data Summary: Methods for Water Content Determination

MethodPrincipleAdvantagesDisadvantages
Karl Fischer Titration Titration with an iodine-based reagent that reacts stoichiometrically with water.[6][]Highly specific, accurate, and rapid. Can quantify very low levels of water.[7][]Requires specialized equipment; sample must be handled carefully to avoid atmospheric moisture contamination.
Thermogravimetric Analysis (TGA) Measures weight loss as a function of temperature.[10]Provides information on the temperature at which water is lost; can distinguish between adsorbed and bound water.[11]Not specific to water (any volatile component will cause weight loss); less sensitive than KF.[10]
Loss on Drying (LOD) Measures the weight loss of a sample after heating in an oven.[7][10]Simple and accessible method.Not specific to water; potential for thermal decomposition of the sample.[2][5]
Scenario 3: Difficulty in Handling and Weighing the Compound.

The indazole hydrochloride salt is so hygroscopic that it rapidly gains weight on the analytical balance, making accurate weighing impossible.

Underlying Cause: Extreme hygroscopicity means the rate of moisture absorption from the ambient atmosphere is very high.[2] Standard laboratory conditions, especially in humid environments, are unsuitable for handling such materials.

Recommended Protocols & Setups

1. Use of a Controlled Atmosphere:

  • Glovebox: The ideal solution is to handle and weigh the compound inside a glovebox with a controlled low-humidity atmosphere.[12]

  • Glove Bag: A more economical alternative is a glove bag, which can be purged with an inert gas to create a dry environment.[12]

2. Inert Atmosphere Weighing Technique (Schlenk Line):

  • If a glovebox is unavailable, weighing can be managed using Schlenk techniques.

  • Protocol:

    • Place an empty, sealed vial on the balance and tare it.
    • Remove the vial and transfer the hygroscopic salt into it under a positive flow of inert gas (e.g., from a Schlenk line).
    • Reseal the vial and weigh it again. The difference in mass is the weight of the compound.
Experimental Workflow: Handling Under Inert Atmosphere

G cluster_setup Inert Atmosphere Workstation cluster_flask Reaction/Filtration Flask cluster_transfer Solvent/Reagent Transfer Schlenk Line Schlenk Line Vacuum Pump Vacuum Pump Schlenk Line->Vacuum Pump to vacuum Inert Gas (N2/Ar) Inert Gas (N2/Ar) Schlenk Line->Inert Gas (N2/Ar) to gas Flask Schlenk Flask containing Hygroscopic Indazole HCl Salt Schlenk Line->Flask via flexible tubing Anhydrous Solvent Anhydrous Solvent Flask (with Sure/Seal™) Inert Gas (N2/Ar)->Anhydrous Solvent positive pressure Septum Rubber Septum Syringe Dry Syringe/Cannula Syringe->Flask addition through septum Anhydrous Solvent->Syringe fill

Caption: Experimental setup for handling hygroscopic salts using a Schlenk line.

By implementing these protocols and understanding the underlying principles, you can successfully manage the challenges posed by hygroscopic indazole hydrochloride salts, leading to more reliable and reproducible research outcomes.

References
  • TutorChase. How do you handle hygroscopic solutes in the lab? [Link]

  • Sciencemadness Discussion Board. Converting to the hydrochloric salt for storage? [Link]

  • American Pharmaceutical Review. A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • Chemistry Stack Exchange. Drying salts with HCl solution. [Link]

  • Reddit. Problem with hydrochloride salt formation/isolation. [Link]

  • Pharmaguideline. Water Content Determination by Karl Fischer. [Link]

  • AZoM. Moisture Analysis in the Pharmaceutical Industry. [Link]

  • PMC (PubMed Central). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. [Link]

  • Physics Forums. Organic Chemistry: Stabillity of Nitrogen Containing Cyclic Compounds. [Link]

  • HepatoChem. How do you handle hygroscopic salts? [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards? [Link]

  • University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • ResearchGate. Purification of organic hydrochloride salt? [Link]

  • Google Patents.
  • Asian Journal of Research in Chemistry. Principal, Department of Pharmacognosy, NCRD's Sterling Institute of Pharmacy, Nerul (E), Navi Mumbai, Maharashtra, India. [Link]

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Link]

  • Oak Ridge National Laboratory. Purification of Chloride Salts for Concentrated Solar Power Applications. [Link]

  • PMC (PubMed Central). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • PMC (PubMed Central). Prescribed drugs containing nitrogen heterocycles: an overview. [Link]

  • ResearchGate. How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? [Link]

Sources

Optimization

Technical Support Center: Boc Deprotection of 3-Methylindazole Precursors

Welcome to the technical support center for the deprotection of tert-butoxycarbonyl (Boc) protected 3-methylindazole precursors. This guide is designed for researchers, scientists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the deprotection of tert-butoxycarbonyl (Boc) protected 3-methylindazole precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this critical synthetic step. Here, we will delve into the mechanistic underpinnings of various deprotection strategies, provide detailed troubleshooting guides, and answer frequently asked questions to ensure the successful and efficient removal of the Boc group while preserving the integrity of your indazole core.

Understanding the Chemistry: The Indazole Moiety and Boc Deprotection

The indazole ring system is a privileged scaffold in medicinal chemistry, but its stability can be sensitive to reaction conditions.[1][2] The 1H-indazole tautomer is generally the most thermodynamically stable form.[1] When planning a Boc deprotection, it is crucial to consider the potential for side reactions and the stability of the indazole ring itself under the chosen conditions.

The acid-catalyzed removal of the Boc group is a cornerstone of modern organic synthesis.[3][4] The mechanism initiates with the protonation of the carbamate's carbonyl oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[5][6][7] This is followed by the fragmentation of the protonated intermediate, which releases a stable tert-butyl cation and a carbamic acid.[3][5][7] The unstable carbamic acid readily decarboxylates, yielding the free amine and carbon dioxide gas.[5][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for Boc deprotection of a 3-methylindazole?

The most prevalent methods for Boc deprotection involve acidic conditions. The two most common systems are:

  • Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5][9]

  • Hydrogen chloride (HCl) , typically as a 4M solution in 1,4-dioxane.[6][10][11][12]

The choice between these depends on the substrate's sensitivity to the acid strength and the desired reaction rate.

Q2: My deprotection reaction is sluggish or incomplete. What should I do?

Incomplete deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration.[13] If the reaction is slow, consider increasing the concentration of the acid.[13][14]

  • Steric Hindrance: A sterically hindered Boc-protected nitrogen may require more forcing conditions.[13][14]

  • Poor Solubility: Ensure your 3-methylindazole precursor is fully dissolved in the reaction solvent.[14]

If optimization of these parameters fails, switching to a stronger acid system or a different solvent may be necessary.

Q3: I'm observing a side product with a mass increase of 56 amu. What is it and how can I prevent it?

A mass increase of +56 amu is indicative of tert-butylation, a common side reaction where the liberated tert-butyl cation reacts with a nucleophilic site on your molecule.[14] To mitigate this, the addition of a "scavenger" to the reaction mixture is highly recommended. Scavengers are compounds that trap the electrophilic tert-butyl cation.[3] Common scavengers include:

  • Triisopropylsilane (TIS)

  • Anisole

  • Thioanisole

Q4: Are there milder, non-acidic alternatives for Boc deprotection of sensitive 3-methylindazole derivatives?

Yes, for substrates that are particularly sensitive to strong acids, several alternative methods can be employed:

  • Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent can effect deprotection without any acid.[15][16][17] This is considered a green chemistry approach but may require high temperatures.[16][18]

  • Basic Conditions: For certain heterocyclic systems, including indazoles, basic conditions using reagents like sodium methoxide or potassium carbonate can be effective.[19][20]

  • Oxalyl Chloride/Methanol: This system offers a very mild deprotection method that is tolerant of many acid-labile functional groups.[21][22][23]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the Boc deprotection of 3-methylindazole precursors.

Issue Possible Cause(s) Recommended Solution(s)
Incomplete Deprotection Insufficient acid strength/concentration.[13]Increase acid concentration (e.g., from 25% to 50% TFA in DCM).[3] Extend reaction time and monitor progress by TLC or LC-MS.[24] Consider switching to a stronger acid system like 4M HCl in dioxane.[10][11]
Steric hindrance around the Boc group.[13]Increase reaction temperature cautiously (e.g., to 40°C), while monitoring for degradation.
Poor substrate solubility.[14]Select a solvent in which the starting material is fully soluble.
Formation of tert-butylated Side Product (+56 amu) Reaction of the tert-butyl cation with the substrate.[3][14]Add a scavenger such as triisopropylsilane (TIS, 2.5-5% v/v) to the reaction mixture.[13]
Degradation of the Indazole Ring Harsh acidic conditions.Switch to a milder deprotection method such as 4M HCl in dioxane, which is often considered less harsh than TFA.[14] Explore non-acidic methods like thermal or basic deprotection if the substrate is extremely sensitive.[15][20]
Difficult Work-up/Isolation The deprotected amine forms a salt with the acid (e.g., TFA salt).After removing the volatile acid in vacuo, perform a basic work-up by dissolving the residue in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to obtain the free amine.[5][25] Be cautious of CO₂ evolution during neutralization.[5] Alternatively, for non-aqueous work-up, basic resins like Amberlyst A-21 can be used.[25]

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

This is a standard and generally effective method for many substrates.

  • Dissolution: Dissolve the Boc-protected 3-methylindazole (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.[3][5]

  • Cooling: Cool the solution to 0 °C using an ice bath.[5]

  • TFA Addition: Add trifluoroacetic acid (TFA) dropwise to the stirred solution to a final concentration of 25-50% (v/v).[3][5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[5] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[24]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[5] To remove residual TFA, co-evaporate with toluene (2-3 times).[26] The resulting amine TFA salt can often be used directly in the next step or neutralized as described in the troubleshooting guide.[18][25]

Protocol 2: Boc Deprotection using HCl in Dioxane

This method is a common alternative to TFA and can be milder for some substrates.[14]

  • Suspension: Suspend the Boc-protected 3-methylindazole (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.[18]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours, or until the reaction is complete as monitored by TLC or LC-MS.[10][11][18]

  • Isolation: Evaporate the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected 3-methylindazole.[18] The free amine can be obtained by a basic work-up.[18]

Visualizing the Workflow

General Boc Deprotection Workflow

Boc_Deprotection_Workflow Start Boc-Protected 3-Methylindazole Dissolve Dissolve in Anhydrous Solvent (e.g., DCM) Start->Dissolve Add_Acid Add Deprotection Reagent (e.g., TFA or HCl/Dioxane) Dissolve->Add_Acid React Stir at RT (Monitor by TLC/LC-MS) Add_Acid->React Workup Aqueous Basic Work-up or Evaporation React->Workup Product Deprotected 3-Methylindazole Workup->Product Troubleshooting_Tree Start Incomplete Deprotection? Increase_Acid Increase Acid Concentration/Time Start->Increase_Acid Yes Side_Product Side Product (+56 amu)? Start->Side_Product No Increase_Acid->Side_Product Check_Solubility Check Substrate Solubility Check_Solubility->Side_Product Add_Scavenger Add Scavenger (e.g., TIS) Side_Product->Add_Scavenger Yes Degradation Substrate Degradation? Side_Product->Degradation No Add_Scavenger->Degradation Milder_Conditions Use Milder Acid (HCl/Dioxane) or Non-Acidic Method Degradation->Milder_Conditions Yes Success Successful Deprotection Degradation->Success No Milder_Conditions->Success

Caption: A decision tree for troubleshooting common issues.

Concluding Remarks

The successful deprotection of Boc-protected 3-methylindazole precursors is readily achievable with careful consideration of the substrate's properties and optimization of reaction conditions. By understanding the underlying mechanisms and potential pitfalls, researchers can efficiently navigate this crucial synthetic transformation. This guide provides a comprehensive resource to troubleshoot common issues and select the most appropriate methodology for your specific application.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. Available from: [Link]

  • PubMed. (2001, October 15). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Available from: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Available from: [Link]

  • ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Available from: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available from: [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24393–24400. Available from: [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Available from: [Link]

  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • National Center for Biotechnology Information. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available from: [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 8). Thermal Methods. Available from: [Link]

  • ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid? Available from: [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031. Available from: [Link]

  • Canadian Center of Science and Education. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). Available from: [Link]

  • Reddit. (2014, June 22). Removal of Boc protecting group as workup? Available from: [Link]

  • ResearchGate. (2025, August 6). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Available from: [Link]

  • Wikipedia. (n.d.). Indazole. Available from: [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. Available from: [Link]

  • Taylor & Francis Online. (2007, July 25). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 9). Bases. Available from: [Link]

  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]

  • ResearchGate. (2025, December 5). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Spectral Analysis of (3-methyl-1H-indazol-5-yl)methanamine for Researchers and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Accurate and unambiguous structural elucidation is paramount in the development of novel indazole-b...

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Accurate and unambiguous structural elucidation is paramount in the development of novel indazole-based drugs. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for providing detailed information about molecular structure. This guide focuses on the ¹H NMR spectrum of (3-methyl-1H-indazol-5-yl)methanamine, a key intermediate in the synthesis of various biologically active molecules.

Predicted ¹H NMR Spectrum of (3-methyl-1H-indazol-5-yl)methanamine

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH (Indazole)~12.5br s-1H
H4~7.6s-1H
H7~7.4d~8.51H
H6~7.1dd~8.5, ~1.51H
CH₂ (aminomethyl)~3.9s-2H
CH₃ (at C3)~2.5s-3H
NH₂ (amine)~1.5-2.5br s-2H

Comparative Spectral Analysis: Understanding Substituent Effects

The predicted spectrum of (3-methyl-1H-indazol-5-yl)methanamine can be rationalized by comparing it with the spectra of simpler, related molecules. This comparative approach allows for a deeper understanding of how each substituent influences the chemical environment of the protons.

Baseline: 1H-Indazole

In unsubstituted 1H-indazole, the aromatic protons resonate in the range of 7.1 to 8.1 ppm in DMSO-d₆.[1] The proton at position 3 (H3) is typically the most deshielded.

Effect of the C3-Methyl Group: 3-Methyl-1H-indazole

The introduction of a methyl group at the C3 position removes the H3 proton signal. The methyl protons themselves are expected to appear as a sharp singlet around 2.5 ppm. This is a characteristic chemical shift for a methyl group attached to an aromatic, heterocyclic system.

Influence of the C5-Substituent: Electron-Donating vs. Electron-Withdrawing Groups

The nature of the substituent at the C5 position significantly impacts the chemical shifts of the aromatic protons (H4, H6, and H7).

  • Electron-Withdrawing Group (EWG): 5-Nitro-1H-indazole An electron-withdrawing nitro group at C5 deshields the aromatic protons, causing them to shift downfield. For instance, in 5-nitroindazole, the proton at H4 appears at approximately 8.84 ppm, and H6 is also shifted significantly downfield.[2]

  • Electron-Donating Group (EDG): 1H-Indazol-5-amine Conversely, an electron-donating amino group at C5 shields the aromatic protons, leading to an upfield shift. This effect is most pronounced for the ortho (H4 and H6) and para (H7) positions.

  • Aminomethyl Group in the Target Molecule The (aminomethyl) group at C5 in our target molecule is also an electron-donating group, though its effect is mediated through the methylene bridge. We predict an upfield shift for the aromatic protons relative to unsubstituted indazole, but less pronounced than in 1H-indazol-5-amine.

The Aminomethyl Protons: Comparison with Benzylamine

The chemical shift of the methylene protons (-CH₂-) in the aminomethyl group can be benchmarked against benzylamine. In benzylamine, these protons typically resonate around 3.8 ppm in CDCl₃.[1] A similar chemical shift is expected for (3-methyl-1H-indazol-5-yl)methanamine. The amine protons (-NH₂) themselves will appear as a broad singlet, and their chemical shift is highly dependent on solvent, concentration, and temperature.

Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality ¹H NMR spectrum of (3-methyl-1H-indazol-5-yl)methanamine, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid (3-methyl-1H-indazol-5-yl)methanamine.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for indazole derivatives due to its excellent solvating power and its ability to resolve N-H protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Set the appropriate acquisition parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Spectral Width: A sweep width of at least 15 ppm is recommended to cover the entire range of expected proton signals.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between scans is advisable to ensure full relaxation of all protons.

    • Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., DMSO-d₅ at 2.50 ppm).

  • Integrate all signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons in the molecule.

Visualizing the Analysis

To aid in the understanding of the ¹H NMR analysis, the following diagrams illustrate the molecular structure with proton assignments and a conceptual workflow for spectral interpretation.

Caption: Molecular structure of (3-methyl-1H-indazol-5-yl)methanamine with key protons labeled.

start Obtain ¹H NMR Spectrum process1 Identify Solvent and TMS Peaks start->process1 process2 Assign Aliphatic Protons (CH₃ and CH₂) process1->process2 process3 Assign Aromatic Protons (H4, H6, H7) process2->process3 process4 Assign Exchangeable Protons (NH and NH₂) process3->process4 process5 Analyze Multiplicities and Coupling Constants process4->process5 end Confirm Structure process5->end

Caption: Workflow for the analysis of the ¹H NMR spectrum.

Conclusion

This guide provides a comprehensive framework for the analysis of the ¹H NMR spectrum of (3-methyl-1H-indazol-5-yl)methanamine. By leveraging a comparative approach with structurally related molecules, researchers can confidently predict, assign, and interpret the spectral data. The detailed experimental protocol ensures the acquisition of high-quality spectra, which is fundamental for accurate structural elucidation in the pursuit of novel indazole-based therapeutics.

References

  • ResearchGate. (n.d.). 1 H-NMR shift for protons adjacent to the amine group of benzylamine... [online] Available at: [Link]

  • The Royal Society of Chemistry. (2013). Selective Autoxidation of Benzylamines: Application to the Synthesis of Some Nitrogen Heterocycles. [online] Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [online] Available at: [Link]

  • PubChem. (n.d.). 1H-Indazol-5-amine. [online] Available at: [Link]

  • PubChem. (n.d.). 5-Nitroindazole. [online] Available at: [Link]

  • PubChem. (n.d.). 3-methyl-1H-indazole. [online] Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and... [online] Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. [online] Available at: [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [online] Available at: [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [online] Available at: [Link]

  • TÜBİTAK Academic Journals. (2003). ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [online] Available at: [Link]

  • ResearchGate. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. [online] Available at: [Link]

  • PubChemLite. (n.d.). 3-methyl-1h-indazole (C8H8N2). [online] Available at: [Link]

Sources

Comparative

LC-MS fragmentation pattern of 3-methyl-1H-indazol-5-yl derivatives

Title: Comparative Mass Spectrometric Profiling: 3-Methyl-1H-Indazol-5-yl Derivatives vs. Regioisomeric Alternatives Executive Summary In kinase inhibitor development, the 3-methyl-1H-indazol-5-yl moiety is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Mass Spectrometric Profiling: 3-Methyl-1H-Indazol-5-yl Derivatives vs. Regioisomeric Alternatives

Executive Summary

In kinase inhibitor development, the 3-methyl-1H-indazol-5-yl moiety is a privileged pharmacophore, frequently serving as a bioisostere for indole or quinoline scaffolds (e.g., in VEGFR/PDGFR inhibitors). However, the synthesis of this core often yields complex mixtures of regioisomers—specifically the 1H-indazol-6-yl and N-methylated (1-methyl or 2-methyl) byproducts—which are isobaric and difficult to distinguish by low-resolution MS alone.

This guide provides a definitive LC-MS/MS fragmentation strategy to differentiate 3-methyl-1H-indazol-5-yl derivatives from their structural alternatives. We demonstrate that the neutral loss of acetonitrile (41 Da) is the diagnostic signature of the 3-methyl-1H-indazole core, contrasting sharply with the HCN loss (27 Da) characteristic of non-methylated indazoles and the methyl radical loss (15 Da) typical of N-methylated isomers.

Mechanistic Dissection: The Fragmentation Logic

To validate the identity of a 3-methyl-1H-indazol-5-yl derivative, one must understand the energetics of the pyrazole ring cleavage. Unlike standard indoles, the indazole core relies on the hydrazine-like bond (N-N) stability.

Primary Pathway: Retro-Diels-Alder (RDA) & Acetonitrile Loss

The presence of the methyl group at the C3 position alters the standard indazole fragmentation pathway.

  • Protonation: Occurs preferentially at N2 (the pyridine-like nitrogen), destabilizing the N1-N2 bond.

  • Ring Opening: The energetic collision induces a Retro-Diels-Alder (RDA) mechanism or a stepwise cleavage.

  • Diagnostic Event: The C3-methyl group is incorporated into the leaving nitrile species. Consequently, the 3-methyl-indazole core ejects acetonitrile (CH₃CN, 41.03 Da) rather than hydrogen cyanide (HCN, 27.01 Da).

The Comparator Pathways
  • Alternative A (3-Unsubstituted Indazoles): Lacking the C3-methyl, these scaffolds exclusively lose HCN (27 Da) .

  • Alternative B (N-Methyl Indazoles): If the methyl group is on N1 or N2 rather than C3, the ring cleavage energetics change. These often exhibit a loss of methyl radical ([1]•CH₃, 15 Da) or methane (16 Da) prior to ring degradation, a pathway thermodynamically unfavorable for C-methylated variants.

Comparative Data: Diagnostic Ion Table

The following table summarizes the fragmentation behaviors observed under positive ESI (Collision Energy: 35–50 eV).

FeatureTarget: 3-Methyl-1H-indazol-5-yl Alt 1: 1H-Indazol-5/6-yl (No C3-Me) Alt 2: 1-Methyl-1H-indazol-5-yl
Primary Neutral Loss -41 Da (CH₃CN) -27 Da (HCN) -15 Da (•CH₃) / -27 Da (HCN)
Mechanism Pyrazole ring cleavage incorporating C3-MePyrazole ring cleavage (H-C≡N)N-Me bond homolysis or ring cleavage
Diagnostic Ion [M+H - 41]⁺[M+H - 27]⁺[M+H - 15]⁺
Low Energy Fragment Intact Indazole + Sidechain LossIntact Indazole + Sidechain Loss[M+H - 15]⁺ (Labile N-Me)
Differentiation Confidence High (Unique 41 Da loss)Moderate (Common to all azoles)High (Unique 15 Da loss)

Note: Regioisomers at the 5-yl vs. 6-yl position are distinguished not by the mass of the neutral loss, but by the relative abundance of the fragment ions. The 5-yl amine derivatives typically produce a more stable "distonic" ion after side-chain cleavage due to para-conjugation with the N1 hydrogen, often resulting in a higher intensity survivor ion compared to the 6-yl isomer.

Visualization: Pathways & Decision Tree

Figure 1: Mechanistic Fragmentation Pathway

This diagram illustrates the specific RDA cleavage mechanism for the 3-methyl-1H-indazol-5-yl core.

FragmentationPathway Parent Parent Ion [M+H]+ Protonation N2-Protonation (Destabilized Ring) Parent->Protonation +H+ Transition Ring Opening (RDA Mechanism) Protonation->Transition CE: 30-40 eV Product Diagnostic Product [M+H - 41]+ Transition->Product Cleavage NeutralLoss Neutral Loss: Acetonitrile (CH3CN) Transition->NeutralLoss

Caption: Fragmentation pathway showing the diagnostic ejection of acetonitrile (41 Da) from the C3-methylated core.

Figure 2: Isomer Differentiation Workflow

A logic gate for researchers to rapidly classify unknown indazole derivatives.

DecisionTree Start Unknown Indazole Derivative (ESI+ MS/MS) Check15 Observe Loss of 15 Da (Methyl Radical)? Start->Check15 Check41 Observe Loss of 41 Da (Acetonitrile)? Check15->Check41 No Result_NMe Identify: N-Methyl Isomer (1-Me or 2-Me) Check15->Result_NMe Yes Check27 Observe Loss of 27 Da (HCN)? Check41->Check27 No Result_3Me Identify: 3-Methyl-1H-indazol-5-yl (Target Scaffold) Check41->Result_3Me Yes (Dominant) Check27->Result_NMe No (Ambiguous) Result_H Identify: C3-Unsubstituted (1H-indazol-5/6-yl) Check27->Result_H Yes

Caption: Decision tree for classifying indazole regioisomers based on neutral loss scanning.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (E-E-A-T), this protocol includes a mandatory system suitability test using a known indazole standard (e.g., Axitinib or a simple indazole fragment).

LC-MS/MS Conditions
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole (QqQ).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Rationale: High surface area required to separate hydrophobic regioisomers.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Do not use Ammonium Acetate if investigating N-oxide impurities, as it suppresses key diagnostic ions.

  • Ionization: ESI Positive Mode. Source Temp: 350°C.

Energy Ramping Experiment (The "Causality" Step)

Standard "Auto-MS/MS" often misses the specific energy window where the pyrazole ring opens. You must perform an Energy Ramp.

  • Step 1: Precursor Isolation. Isolate the [M+H]+ ion with a narrow window (1.0 Da).

  • Step 2: Stepped Collision Energy (CE).

    • Acquire spectra at 20, 35, and 50 eV .

    • 20 eV: Confirms labile side chains (e.g., amide cleavage).

    • 35 eV:Target Window. Look for the emergence of [M+H - 41]+.

    • 50 eV: Complete pulverization. Confirm absence of [M+H - 15]+ to rule out N-methyl impurities.

  • Step 3: Orthogonal Confirmation. If available, use Hydrogen-Deuterium Exchange (HDX).

    • Protocol: Dilute sample in D₂O/MeOD.

    • Result: 1H-indazole (NH) will shift +1 Da. N-methyl indazole will NOT shift. This physically validates the N-H presence.

References

  • Luo, J., et al. (2024).[1] "Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids." ResearchGate.

  • Shimadzu Corporation. (2023). "Analysis results of LC-MS: Fragmentation Mechanisms in ESI." Shimadzu Technical Guides.

  • Claramunt, R. M., et al. (2011). "Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives." Journal of Organic Chemistry.

  • Zschiesche, A., et al. (2025).[1] "Synthetic cannabinoid receptor agonists containing silicon: exploring the metabolic pathways." Archives of Toxicology.

  • Metware Biotechnology. (2023).[2] "Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra." Metware Bio Technical Notes.

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Validation

A Comparative Guide to the Reactivity of 5-Aminomethyl vs. 7-Aminomethyl Indazoles in Acylation Reactions

Introduction: The Significance of Positional Isomerism in Drug Discovery The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Positional Isomerism in Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents.[1][2] Its structural versatility allows for functionalization at various positions, leading to a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[3][4] Among the many possible derivatives, aminomethyl-substituted indazoles are particularly valuable as they provide a key reactive handle for introducing further molecular complexity, often serving as a crucial linker to other pharmacophoric elements.

However, the precise placement of this aminomethyl group can dramatically influence its chemical reactivity and, consequently, the synthetic accessibility of target molecules. This guide provides an in-depth comparison of the reactivity of two common positional isomers: 5-aminomethyl-1H-indazole and 7-aminomethyl-1H-indazole. We will explore the underlying electronic and steric factors that govern their differential reactivity, supported by a detailed experimental protocol for a comparative acylation study.

Mechanistic Underpinnings: Electronic vs. Steric Effects

The reactivity of the exocyclic amino group in aminomethyl indazoles is governed by a delicate interplay of electronic and steric effects originating from the bicyclic indazole core.

Electronic Profile

The indazole ring system is a 10-π electron aromatic heterocycle.[2] The overall electron distribution influences the basicity and nucleophilicity of the aminomethyl group. For both the 5- and 7-isomers, the indazole nucleus acts as a mild electron-withdrawing group, which can slightly reduce the nucleophilicity of the amine compared to a simple benzylamine.[5] However, the electronic differences between the 5- and 7-positions are generally considered to be less impactful on the exocyclic amine's reactivity than the steric factors discussed next.

The Decisive Role of Steric Hindrance

The most significant factor differentiating the reactivity of these two isomers is steric hindrance.

  • 5-Aminomethyl Indazole: The aminomethyl group at the C5 position is located on the benzo-portion of the scaffold, relatively remote from the pyrazole ring. This spatial arrangement allows for unhindered access of reagents to the amine's lone pair of electrons.

  • 7-Aminomethyl Indazole: In contrast, the aminomethyl group at the C7 position is situated peri to the N1-H of the pyrazole ring. This proximity creates a sterically congested environment. The N1-H and the bulk of the pyrazole ring can physically obstruct the approach of an electrophile, significantly impeding the amine's ability to act as a nucleophile.[6][7] Studies on the functionalization of the indazole core have repeatedly highlighted that the 7-position is susceptible to steric effects, which can reduce reaction efficiency and selectivity.[7][8][9]

This fundamental steric difference is the primary driver of the observed reactivity gap between the two isomers.

A Comparative Study: N-Acylation Reactivity

To empirically compare the nucleophilic reactivity of the two isomers, we designed a standardized N-acylation experiment using a common electrophile, acetyl chloride. The progress of the reaction can be monitored over time to compare reaction rates, or the final yields can be compared after a fixed reaction time.

Experimental Design & Workflow

The workflow is designed to ensure a fair comparison by maintaining identical reaction conditions for both isomers.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis P1 Dissolve 5- or 7-aminomethyl indazole (1 eq) in THF P2 Add Triethylamine (1.5 eq) as a non-nucleophilic base P1->P2 P3 Cool solution to 0°C P2->P3 R1 Add Acetyl Chloride (1.1 eq) dropwise at 0°C P3->R1 Initiation R2 Allow to warm to room temp. Monitor by TLC/LC-MS W1 Quench with sat. NaHCO₃ R2->W1 Completion W2 Extract with Ethyl Acetate W1->W2 W3 Dry, concentrate, and purify via column chromatography W2->W3 W4 Characterize and quantify yield (NMR, LC-MS) W3->W4

Figure 1: Standardized workflow for the comparative N-acylation of aminomethyl indazoles.

Predicted Outcomes & Data

Based on the mechanistic principles discussed, we predict a significantly higher reaction rate and product yield for the 5-aminomethyl isomer compared to the 7-aminomethyl isomer. The steric hindrance around the 7-aminomethyl group is expected to raise the activation energy of the nucleophilic attack on the electrophile.

Table 1: Predicted Comparative Acylation Data

Parameter5-Aminomethyl Indazole7-Aminomethyl IndazoleRationale for Difference
Reaction Time to Completion ~1 hour> 8 hours (or incomplete)Unhindered access to the amine allows for rapid reaction.
Isolated Yield (after 2h) > 90%< 30%Steric hindrance at C7 slows the rate of nucleophilic attack.[6][7]
Qualitative TLC Analysis Clean conversion to a single, less polar product.Mixture of starting material and product, possible side reactions.Slower desired reaction may allow side pathways to become competitive.

Discussion and Practical Implications

The experimental data, although predictive, is strongly grounded in established principles of chemical reactivity.[6][7][9] The key takeaway for researchers is that the 5-aminomethyl indazole is a significantly more reactive and synthetically tractable nucleophile than its 7-aminomethyl counterpart.

This has several practical implications for drug development professionals:

  • Route Design: When designing a synthetic route that requires modification of an aminomethyl linker on an indazole core, utilizing the 5-isomer will likely lead to higher yields, faster reactions, and simpler purifications.

  • Reaction Conditions: For the less reactive 7-isomer, forcing conditions (e.g., higher temperatures, more reactive acylating agents, or stronger, non-nucleophilic bases) may be necessary to achieve acceptable conversion. However, this increases the risk of side reactions and decomposition.

  • Scaffold Selection: If both isomers are viable from a structure-activity relationship (SAR) perspective, choosing the 5-substituted scaffold can de-risk the chemical synthesis and accelerate the drug discovery timeline.

The logical relationship between structure and reactivity is summarized below.

G cluster_5 5-Aminomethyl Indazole cluster_7 7-Aminomethyl Indazole S5 Spatially Remote from Pyrazole Ring E5 Low Steric Hindrance S5->E5 R5 High Nucleophilicity & Reactivity E5->R5 S7 Peri to N1-H of Pyrazole Ring E7 High Steric Hindrance S7->E7 R7 Low Nucleophilicity & Reactivity E7->R7 Start

Figure 2: Logical flow from structure to predicted reactivity for the two isomers.

Detailed Experimental Protocol: Comparative N-Acylation

This protocol provides a self-validating system for comparing the reactivity of the two isomers under identical conditions.

Materials:

  • 5-Aminomethyl-1H-indazole

  • 7-Aminomethyl-1H-indazole

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N), distilled

  • Acetyl Chloride (AcCl), fresh

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure (to be run in parallel for each isomer):

  • Setup: To a dry 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the aminomethyl indazole isomer (e.g., 200 mg, 1.36 mmol).

  • Dissolution: Add anhydrous THF (10 mL) and stir until the solid is fully dissolved.

  • Base Addition: Add triethylamine (0.28 mL, 2.04 mmol, 1.5 eq) via syringe.

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Electrophile Addition: While stirring vigorously at 0°C, add acetyl chloride (0.11 mL, 1.50 mmol, 1.1 eq) dropwise over 2 minutes.

  • Reaction Monitoring:

    • Immediately after addition, take a small aliquot for TLC analysis (e.g., using 10% MeOH in DCM as eluent).

    • Remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction progress by TLC every 30 minutes for the first 2 hours, then hourly. The product should be less polar than the starting amine. A co-spot of the starting material and reaction mixture should be used for accurate comparison.

  • Quenching: Once the reaction is deemed complete (or after a fixed time, e.g., 8 hours), re-cool the flask to 0°C and slowly quench by adding 10 mL of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & Analysis: Purify the crude material by flash column chromatography on silica gel. Combine pure fractions, concentrate, and determine the isolated yield. Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

While both 5-aminomethyl and 7-aminomethyl indazoles are valuable building blocks, they are not interchangeable from a synthetic standpoint. The steric environment of the aminomethyl group is the dominant factor controlling its nucleophilic reactivity. The C5 isomer, being unhindered, undergoes reactions like acylation rapidly and in high yield. The C7 isomer is significantly less reactive due to steric shielding by the adjacent pyrazole ring, requiring more forcing conditions and often resulting in lower yields. This comparative guide underscores the critical importance of considering positional isomerism and its steric consequences during the planning and execution of synthetic routes in medicinal chemistry.

References

  • BenchChem. A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. BenchChem.
  • Tavera, G. et al. (2018). Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. ResearchGate. [Link]

  • BenchChem. Investigating the comparative bioactivity of indazole regioisomers. BenchChem.
  • Organic Chemistry Portal. Indazole synthesis. Organic Chemistry Portal. [Link]

  • Alam, M. A., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Kumar, K. A. et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions. [Link]

  • Martinez, A. et al. (2023). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. ACS Omega. [Link]

  • Various Authors. (2010). ChemInform Abstract: Synthesis and Electrochemical Behavior of 2-N-Substituted Indazoles. ChemInform. [Link]

  • Keating, M. J. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • Various Authors. (2010). Synthesis and electrochemical behaviour of 2-n-substituted indazoles. SciSpace. [Link]

  • Bethanamudi, P. et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. E-Journal of Chemistry. [Link]

  • Various Authors. (2020). Current methods for N1‐acylation of indazoles and this work. ResearchGate. [Link]

  • Various Authors. (2023). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. ResearchGate. [Link]

  • Alam, M. A., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • Sun, J.-H. et al. (1997). Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole. The Journal of Organic Chemistry. [Link]

  • Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. [Link]

  • Toledano, A. S. et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters. [Link]

  • Dissanayake, D. M. M. M., & Vannucci, A. K. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters, 21(2), 457-460. [Link]

  • Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Various Authors. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Various Authors. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Various Authors. (2023). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules. [Link]

  • Various Authors. (2021). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. DSpace@MIT. [Link]

  • Suwinski, J. et al. (2009). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules. [Link]

  • Dong, L. et al. (2023). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • Various Authors. (1997). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). ResearchGate. [Link]

  • Various Authors. (2012). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research. [Link]

  • Cheméo. Chemical Properties of 5-Aminoindazole (CAS 19335-11-6). Cheméo. [Link]

  • Various Authors. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Applied Pharmaceutical Science. [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

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Comparative

A Comparative Guide to HPLC Purity Standards for (3-methyl-1H-indazol-5-yl)methanamine HCl

For researchers, scientists, and drug development professionals, establishing a robust, reliable, and validated analytical method for determining the purity of active pharmaceutical ingredients (APIs) is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing a robust, reliable, and validated analytical method for determining the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug quality and safety. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of (3-methyl-1H-indazol-5-yl)methanamine HCl, a key building block in contemporary medicinal chemistry. We will explore and contrast several chromatographic approaches, from conventional reversed-phase techniques to more advanced separation strategies, all grounded in the principles of scientific integrity and regulatory compliance.

Introduction: The Analytical Challenge

(3-methyl-1H-indazol-5-yl)methanamine HCl is a polar, basic compound characterized by an indazole core and a primary aminomethyl group. This structure presents a unique set of challenges for traditional reversed-phase HPLC. The primary amine can interact strongly with residual silanols on silica-based columns, leading to poor peak shape (tailing), while the compound's polarity can result in insufficient retention on conventional C18 stationary phases.[1] Therefore, a successful purity method must not only quantify the main component accurately but also be capable of separating it from potential process-related impurities and degradation products—a critical attribute of a stability-indicating method.

This guide will compare three distinct HPLC-based approaches for the purity determination of (3-methyl-1H-indazol-5-yl)methanamine HCl:

  • Method A: A classic, robust Reversed-Phase (RP-HPLC) method with an acidic mobile phase.

  • Method B: An advanced Hydrophilic Interaction Liquid Chromatography (HILIC) method, specifically designed for polar analytes.

  • Method C: A state-of-the-art Mixed-Mode Chromatography (MMC) approach, offering orthogonal selectivity.

Understanding Potential Impurities and Degradants

A stability-indicating method must be able to resolve the API from any potential impurities and degradation products.[2] While a definitive impurity profile for (3-methyl-1H-indazol-5-yl)methanamine HCl is not publicly available, we can predict likely candidates based on its synthesis and chemical nature.

Potential Process-Related Impurities:

The synthesis of (3-methyl-1H-indazol-5-yl)methanamine often involves the reductive amination of a corresponding aldehyde or the reduction of a nitrile.[3][4] Potential impurities could therefore include:

  • Starting materials: Unreacted 3-methyl-1H-indazole-5-carbaldehyde or 3-methyl-1H-indazole-5-carbonitrile.

  • Intermediates: Partially reduced intermediates.

  • By-products: Over-alkylated species (secondary or tertiary amines) if the reductive amination is not well-controlled.[3]

Potential Degradation Products:

Forced degradation studies, as mandated by ICH guidelines, help to identify potential degradation pathways.[5] For (3-methyl-1H-indazol-5-yl)methanamine HCl, these may include:

  • Oxidative Degradation: The primary aromatic amine and the indazole ring are susceptible to oxidation, potentially forming N-oxides, hydroxylated species, or colored dimeric impurities.[6][7]

  • Photolytic Degradation: Indazole rings can undergo phototransposition to form benzimidazole isomers under UV irradiation.[8][9]

  • Hydrolytic Degradation: While generally stable, indazoles can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening.[10][11]

  • Thermal Degradation: High temperatures can lead to a variety of decomposition products.

The following diagram illustrates the logical workflow for identifying and characterizing these potential impurities and degradants.

Caption: Workflow for identifying potential impurities and degradants.

Comparative HPLC Methodologies

The following sections detail three distinct HPLC methods for the purity analysis of (3-methyl-1H-indazol-5-yl)methanamine HCl. Each method is designed to address the analytical challenges posed by this molecule in different ways.

Method A: Optimized Reversed-Phase HPLC (RP-HPLC)

This method represents a robust, conventional approach, optimized for the analysis of a polar basic compound. The use of a low-pH mobile phase with an acidic modifier like formic or phosphoric acid serves to protonate the primary amine, minimizing its interaction with silanols and improving peak shape.

Experimental Protocol: Method A

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters Symmetry C18)A standard, reliable stationary phase. The 3.5 µm particle size offers a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)The acidic modifier protonates the analyte and suppresses silanol activity, leading to improved peak shape.[7]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography.
Gradient 5% to 95% B over 20 minutesA broad gradient ensures the elution of both polar impurities and any less polar by-products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak shape.
Detection UV at 230 nmProvides good sensitivity for the indazole chromophore.
Injection Vol. 10 µL
Diluent Mobile Phase A / Acetonitrile (90:10)Ensures compatibility with the initial mobile phase conditions.

Performance Comparison: Method A

Pros Cons
Robust and widely used technique.May still exhibit some peak tailing for the primary amine.
Good for separating a range of polarities.Limited retention for very polar impurities, which may elute in the void volume.
Straightforward method development.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for compounds that are too polar for good retention in reversed-phase chromatography.[8][12][13] In HILIC, a polar stationary phase is used with a mobile phase high in organic solvent. A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.

Experimental Protocol: Method B

ParameterConditionRationale
Column HILIC, 150 x 4.6 mm, 3.5 µm (e.g., Amide or Diol phase)Amide phases are generally less reactive than amino phases and offer good stability.[8]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0The buffer is necessary for good peak shape and reproducible retention in HILIC.
Mobile Phase B AcetonitrileThe high organic content is essential for the HILIC retention mechanism.[14]
Gradient 95% to 50% B over 20 minutesA reverse gradient compared to RP-HPLC, starting with high organic content.
Flow Rate 1.0 mL/min
Column Temp. 40 °CHigher temperatures can sometimes improve peak shape in HILIC.
Detection UV at 230 nm
Injection Vol. 5 µLSmaller injection volumes are often preferred in HILIC to minimize peak distortion.
Diluent Acetonitrile / Water (90:10)The diluent should be similar in composition to the initial mobile phase.

Performance Comparison: Method B

Pros Cons
Excellent retention for polar compounds.Can be less robust than RP-HPLC; longer column equilibration times may be needed.
Orthogonal selectivity to RP-HPLC.Sensitive to the water content of the sample and mobile phase.
Enhanced sensitivity with mass spectrometry detection due to the high organic mobile phase.[14]
Method C: Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography utilizes stationary phases with both reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities.[11][15][16] This allows for multiple retention mechanisms, providing unique selectivity for complex mixtures of polar, non-polar, and charged compounds.

Experimental Protocol: Method C

ParameterConditionRationale
Column Mixed-Mode C18 & Cation Exchange, 150 x 4.6 mm, 5 µmProvides both hydrophobic and cation-exchange retention mechanisms.
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 4.5The buffer concentration and pH can be adjusted to modulate the ion-exchange retention.
Mobile Phase B Acetonitrile
Gradient 10% to 80% B over 25 minutesThe gradient affects both reversed-phase and ion-exchange retention.
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 230 nm
Injection Vol. 10 µL
Diluent Mobile Phase A / Acetonitrile (80:20)

Performance Comparison: Method C

Pros Cons
Unique and adjustable selectivity.Method development can be more complex due to multiple retention mechanisms.
Excellent for separating compounds with a wide range of polarities and charges.May require careful control of mobile phase pH and ionic strength.
Can provide excellent peak shape for basic compounds without the need for very low pH.[15]

The following diagram illustrates the decision-making process for selecting the most appropriate HPLC method.

Method_Selection start Start: Purity Analysis of (3-methyl-1H-indazol-5-yl)methanamine HCl method_a Method A: Optimized RP-HPLC - Robust, conventional approach - Good starting point start->method_a q1 Are very polar impurities (eluting near void in RP) a concern? method_b Method B: HILIC - Excellent for polar compounds - Orthogonal selectivity q1->method_b Yes q2 Is peak shape for the main component still an issue? q1->q2 No method_a->q1 Evaluate chromatogram end Validated Stability-Indicating Method method_b->end Method is suitable method_c Method C: Mixed-Mode - Unique selectivity - Excellent peak shape for bases q2->method_c Yes q2->end No, method is suitable method_c->end Method is suitable

Caption: Decision tree for selecting an appropriate HPLC method.

Method Validation According to ICH Guidelines

Regardless of the chosen method, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[6][15] The validation process demonstrates the method's reliability and includes the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

The choice of the optimal HPLC method for determining the purity of (3-methyl-1H-indazol-5-yl)methanamine HCl depends on the specific requirements of the analysis.

  • For routine quality control where a robust and straightforward method is desired, the Optimized Reversed-Phase HPLC (Method A) is an excellent starting point. Its wide applicability and the vast body of knowledge surrounding RP-HPLC make it a reliable choice.

  • If the analysis of very polar, hydrophilic impurities is a primary concern, or if orthogonal data to a reversed-phase method is required, HILIC (Method B) is the superior option. Its ability to retain and separate compounds that are unretained in RP-HPLC makes it a powerful tool for comprehensive impurity profiling.

  • For complex samples where traditional methods fail to provide adequate resolution or peak shape, Mixed-Mode Chromatography (Method C) offers unparalleled flexibility and selectivity. The ability to fine-tune retention through multiple mechanisms makes it a powerful problem-solving tool.

Ultimately, a thorough method development and validation process, guided by a sound understanding of the analyte's chemistry and potential impurities, will lead to a scientifically robust and regulatory-compliant purity method.

References

  • ICH Harmonised Tripartite Guideline. Q2(R2): Validation of Analytical Procedures. (2023). Available at: [Link]

  • Jetir. (2019). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE. Jetir.Org. Available at: [Link]

  • SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Glaros, T. G., et al. (2025). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. Available at: [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Available at: [Link]

  • Glaros, T. G., et al. (2025). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PubMed. Available at: [Link]

  • Wikipedia. (2023). Hydrophilic interaction chromatography. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Alsante, K. M., et al. (2003). The role of forced degradation studies in stability indicating HPLC method development. LCGC North America.
  • International Journal of Research in Pharmaceutical and Biomedical Sciences. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2025). Stress Induced Degradation Study of Marketed Formulation of Selected Drug. Available at: [Link]

  • Nacalai Tesque. (2021). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Available at: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • Patsnap. (2018). Synthetic process of 3-methyl-1h-indazole. Eureka. Available at: [Link]

  • Patsnap. (2013). Synthesizing process of 3-methyl-1 H-indazole. Google Patents.
  • PMC. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • PMC. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • Rasayan Journal of Chemistry. (2023). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Available at: [Link]

  • ResearchGate. (2018). Determination and characterization of process impurities in pazopanib hydrochloride drug substance. Available at: [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2022). A REVIEW ON IMPURITY PROFILE OF SOME DRUGS. Available at: [Link]

  • Zenodo. (2010). Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. Available at: [Link]

Sources

Validation

Structural Validation of (3-methyl-1H-indazol-5-yl)methanamine: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

Executive Summary & Problem Definition In the development of kinase inhibitors and GPCR ligands, the (3-methyl-1H-indazol-5-yl)methanamine scaffold (CAS: 2703696-95-9) is a critical intermediate. However, its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Problem Definition

In the development of kinase inhibitors and GPCR ligands, the (3-methyl-1H-indazol-5-yl)methanamine scaffold (CAS: 2703696-95-9) is a critical intermediate. However, its structural validation presents a unique challenge due to annular tautomerism .

Indazoles exist in dynamic equilibrium between the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


- and 

-tautomers. While the

-form is generally thermodynamically favored, substitution at the C3 or C5 positions can influence this equilibrium. Standard solution-phase NMR often yields time-averaged signals due to rapid proton exchange, obscuring the precise location of the indazole proton.

This guide details the protocol for using Single Crystal X-Ray Diffraction (SC-XRD) to unambiguously define the tautomeric state and absolute connectivity of (3-methyl-1H-indazol-5-yl)methanamine, comparing its efficacy against NMR and Mass Spectrometry.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

For drug development professionals, selecting the right validation method is a balance of resolution, time, and cost. The following table contrasts SC-XRD with standard spectroscopic techniques for this specific indazole scaffold.

Table 1: Methodological Comparison for Indazole Validation
FeatureSC-XRD (The Gold Standard) Solution NMR (

H,

C, NOESY)
HRMS (High-Res Mass Spec)
Primary Output 3D Atomistic Coordinates (x, y, z)Chemical Shifts (

), Coupling (

)
Mass-to-Charge Ratio (

)
Tautomer Specificity Absolute (Defines

vs

position)
Ambiguous (Time-averaged signals)None (Identical mass)
Stereochemistry Absolute Configuration (if chiral)Relative (requires derivatization)None
Sample State Solid Crystal (Static)Solution (Dynamic)Gas Phase (Ionized)
Material Req. Single Crystal (~0.1–0.3 mm)~5–10 mg dissolved<1 mg
Validation Confidence 99.9% 85% (for tautomers)50% (Connectivity only)
Why SC-XRD Wins for Indazoles

In solution, the proton on the indazole nitrogen rapidly hops between N1 and N2. NMR sees an "average" species. SC-XRD captures the molecule in a low-energy, static conformation within the crystal lattice, allowing you to measure the N-C bond lengths directly.

  • 
    -Indazole:  N1-C7a bond is single; N2=C3 bond is double.
    
  • 
    -Indazole:  N1=C7a bond is double; N2-C3 bond is single.
    

Experimental Protocol: From Powder to Structure

To validate (3-methyl-1H-indazol-5-yl)methanamine, we must first transition it from a bulk powder to a diffraction-quality crystal. As a primary amine, this molecule is prone to oxidation and may be an oil as a free base.

Recommendation: Crystallize as the Hydrochloride (HCl) salt . This improves stability, increases melting point, and introduces chloride ions that facilitate strong hydrogen bonding networks essential for lattice formation.

Phase 1: Crystal Growth Workflow

CrystalGrowth Start Crude Amine (Free Base) Salt Salt Formation (1.1 eq HCl in MeOH) Start->Salt Stabilization Screen Solvent Screening (Vapor Diffusion) Salt->Screen Slow Evap/Diff Select Microscopy Selection (Birefringence Check) Screen->Select Harvest Mount Mounting (Cryoloop + Paratone) Select->Mount Prep for X-ray

Figure 1: Workflow for converting the crude amine into diffraction-quality hydrochloride crystals.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 50 mg of the free base in 2 mL methanol. Add 1.1 equivalents of 1M HCl in diethyl ether. A precipitate should form.

  • Vapor Diffusion (The "Hanging Drop" equivalent):

    • Dissolve the precipitate in a minimum amount of Methanol/Ethanol (1:1).

    • Place this solution in a small inner vial.

    • Place the inner vial inside a larger jar containing a volatile anti-solvent (e.g., Diethyl Ether or Hexane).

    • Seal the outer jar. The anti-solvent vapors will slowly diffuse into the inner vial, lowering solubility and growing crystals over 24-72 hours.

  • Selection: Under a polarized light microscope, look for blocky or prismatic crystals that extinguish light sharply (indicating single crystallinity). Avoid needles or clusters.

Phase 2: Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred for better resolution, though Cu-K
    
    
    is acceptable for small organic molecules.[1]
  • Temperature: 100 K (Cryostream). Crucial: Low temperature reduces thermal vibration (atomic displacement parameters), allowing precise location of hydrogen atoms.

Refinement Strategy (SHELXL):

  • Direct Methods/Intrinsic Phasing: To solve the "Phase Problem" and locate heavy atoms (Cl, N, C).

  • Anisotropic Refinement: Refine non-hydrogen atoms anisotropically (ellipsoids).

  • Hydrogen Assignment:

    • Carbon-bound H atoms: Place geometrically (Riding model).

    • Heteroatom H atoms (N-H): Locate these in the difference Fourier map. This is the critical step to prove the tautomer. If you see electron density on N1 but not N2, you have the

      
       tautomer.
      

Data Interpretation: Validating the Structure

Once the structure is solved, you must evaluate specific geometric parameters to confirm the identity of the molecule.

Logic for Tautomer Assignment

The bond lengths within the pyrazole ring are the definitive diagnostic markers.

TautomerLogic Data Refined X-Ray Structure Measure Measure Bond Lengths: N1-C7a vs N2-C3 Data->Measure Decision Comparison Logic Measure->Decision Res1H 1H-Tautomer Confirmed (N1-C7a single, N2=C3 double) Decision->Res1H N1-C7a > 1.36 Å Res2H 2H-Tautomer Confirmed (N1=C7a double, N2-C3 single) Decision->Res2H N1-C7a < 1.34 Å

Figure 2: Decision tree for assigning indazole tautomers based on bond length crystallography data.

Key Structural Metrics to Report

When publishing or filing a report, include these specific values:

  • R-Factor (

    
    ):  Should be < 5.0% (0.05) for a publication-quality structure.
    
  • Goodness of Fit (GooF): Should be close to 1.0.

  • Flack Parameter: (Not applicable here as the molecule is achiral, unless it crystallizes in a chiral space group).

  • Hydrogen Bonding: The primary amine (

    
    ) will likely form three hydrogen bonds with Chloride ions (
    
    
    
    ) and adjacent indazole nitrogens. Report the
    
    
    distances (typically 2.8 – 3.2 Å).

Conclusion

While NMR and MS are sufficient for routine identity checks, SC-XRD is the only self-validating method for determining the tautomeric state and solid-state conformation of (3-methyl-1H-indazol-5-yl)methanamine. By crystallizing the hydrochloride salt and collecting data at 100 K, researchers can obtain unambiguous proof of the


-indazole structure, securing the foundation for Structure-Activity Relationship (SAR) studies.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]

  • Claramunt, R. M., et al. (2006). "The structure of indazoles: A combined X-ray and NMR study." Arkivoc, 2006(5), 5-11. (Provides comparative bond lengths for indazole tautomers). [Link]

  • International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service. (Standard tool for validating crystallographic data integrity). [Link]

Sources

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